4,4,5,5-Tetraphenyl-1,3-dioxolane
Description
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Properties
CAS No. |
13644-16-1 |
|---|---|
Molecular Formula |
C27H22O2 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
4,4,5,5-tetraphenyl-1,3-dioxolane |
InChI |
InChI=1S/C27H22O2/c1-5-13-22(14-6-1)26(23-15-7-2-8-16-23)27(29-21-28-26,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-20H,21H2 |
InChI Key |
ZSGIDXIIKOCLFN-UHFFFAOYSA-N |
Canonical SMILES |
C1OC(C(O1)(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Foundational & Exploratory
4,4,5,5-Tetraphenyl-1,3-dioxolane: Structural Dynamics & Radical Chemistry
This guide details the chemical structure, synthesis, and reactivity of 4,4,5,5-Tetraphenyl-1,3-dioxolane , a specialized heterocycle derived from benzopinacol. It serves as a critical study in steric strain, radical stability, and dynamic covalent chemistry.
Core Chemical Identity
| Parameter | Data |
| IUPAC Name | 4,4,5,5-Tetraphenyl-1,3-dioxolane |
| CAS Number | 13644-16-1 |
| Molecular Formula | C₂₇H₂₂O₂ |
| Molecular Weight | 378.47 g/mol |
| Precursor | Benzopinacol (1,1,2,2-Tetraphenylethane-1,2-diol) |
| Structural Class | Cyclic Acetal (Formaldehyde acetal of a vicinal diol) |
| Key Feature | Highly strained C4–C5 bond (Tetraphenyl substitution) |
Structural Analysis & Steric Strain
The defining feature of 4,4,5,5-tetraphenyl-1,3-dioxolane is the extreme steric congestion at the C4 and C5 positions. Unlike simple dioxolanes, the presence of four phenyl groups introduces significant eclipsing interactions across the C4–C5 bond.
Conformational Locking
In a standard 1,3-dioxolane ring, the envelope or twist conformation relieves torsional strain. However, the tetraphenyl substitution forces the phenyl rings to rotate out of plane to minimize steric clash, yet they remain in close proximity.
-
Bond Elongation: The C4–C5 bond length is significantly elongated (>1.58 Å) compared to a standard alkane C–C bond (1.54 Å). This elongation is a direct result of the "front-strain" (F-strain) from the phenyl rings.
-
Ring Puckering: The acetal methylene group (C2) acts as a "clamp," preventing the two halves of the molecule from flying apart, but the ring itself is highly puckered to accommodate the bulky substituents.
The "Clamped" Radical Effect
This molecule is a derivative of benzopinacol , a classic radical initiator.
-
Open Chain (Benzopinacol): Homolysis of the central C–C bond yields two independent diphenylketyl radicals (
). These can diffuse away and initiate polymerization. -
Cyclic (Dioxolane): The methylene bridge at C2 tethers the two carbons. Homolysis of the C4–C5 bond does not produce two free radicals immediately. Instead, it forms a singlet diradical intermediate.
Figure 1: Reversible homolysis of the C4–C5 bond. The methylene tether facilitates rapid recombination (cage effect), making the radical lifetime shorter than in the open-chain analog.
Synthesis Protocol
The synthesis involves the acid-catalyzed condensation of benzopinacol with a formaldehyde source. Due to the steric hindrance of the tertiary alcohols, azeotropic dehydration is strictly required to drive the equilibrium forward.
Reagents & Materials
-
Substrate: Benzopinacol (CAS 464-72-2) – 10.0 mmol (3.66 g)
-
Carbonyl Source: Paraformaldehyde (Polymer) – 15.0 mmol (0.45 g) (Excess ensures completion)
-
Catalyst: p-Toluenesulfonic acid monohydrate (p-TsOH[1]·H₂O) – 0.5 mmol (catalytic)
-
Solvent: Toluene (anhydrous) – 50 mL
-
Apparatus: Round-bottom flask equipped with a Dean-Stark trap and reflux condenser.
Step-by-Step Procedure
-
Setup: Charge the flask with benzopinacol, paraformaldehyde, p-TsOH, and toluene.
-
Reflux: Heat the mixture to vigorous reflux (bath temp ~120°C). The paraformaldehyde will depolymerize to formaldehyde in situ.
-
Dehydration: Monitor the Dean-Stark trap. The reaction is complete when water evolution ceases (typically 2–4 hours). The solution should become clear as the paraformaldehyde dissolves and reacts.
-
Quench: Cool to room temperature. Add solid NaHCO₃ (0.5 g) to neutralize the acid catalyst. Stir for 10 minutes.
-
Workup: Filter off the solids. Evaporate the toluene under reduced pressure (rotary evaporator).
-
Purification: Recrystallize the crude solid from hot ethanol or a mixture of Hexane/CH₂Cl₂.
-
Target Appearance: White crystalline solid.
-
Yield Expectation: 70–85%.
-
Figure 2: Synthetic pathway via acid-catalyzed acetalization with azeotropic water removal.
Applications & Reactivity
Radical Initiation & Polymerization
Like its parent benzopinacol, this dioxolane can serve as a radical initiator for polymerization (e.g., styrene). However, it requires higher activation temperatures due to the recombination rate of the tethered diradical.
-
Mechanism: At elevated temperatures (>100°C), the C–C bond breaks. If a monomer (M) inserts into the ring or attacks the radical, the ring opens, initiating the chain.
Mechanochemistry
The weakened C4–C5 bond makes this molecule a candidate for mechanophores . Under mechanical stress (e.g., in a polymer backbone), the bond can rupture preferentially.
-
Self-Healing: The reversibility of the bond cleavage (homolysis
recombination) allows for dynamic bond exchange, a property utilized in self-healing materials.
Protecting Group Stability
While dioxolanes are generally stable to base, the extreme bulk of the tetraphenyl group makes this specific derivative sensitive to acidic hydrolysis . The relief of steric strain upon ring opening provides a thermodynamic driving force for hydrolysis back to the diol.
References
-
Benzopinacol Chemistry & Radical Generation
- Title: "Pinacol and Benzopinacolone Deriv
- Context: Establishes the radical generating capability of the tetraphenyl-ethane motif.
-
Source:
-
General Acetalization Protocols
- Title: "Protection of 1,2-Diols as 1,3-Dioxolanes."
- Context: Standard methodologies for acid-catalyzed acetal form
-
Source:
-
Compound Identification (CAS 13644-16-1)
- Title: "4,4,5,5-Tetraphenyl-1,3-dioxolane Product Entry."
- Context: Confirmation of chemical existence and commercial availability.
-
Source:
-
Radical Caging Effects
- Title: "The Cage Effect in the Decomposition of Cyclic Azo Compounds and Peroxides." (Analogous mechanistic reference).
- Context: Explains the stability of tethered diradicals compared to free radicals.
-
Source:
Sources
physical and chemical properties of 4,4,5,5-Tetraphenyl-1,3-dioxolane
This guide provides an in-depth technical analysis of 4,4,5,5-Tetraphenyl-1,3-dioxolane , a specialized cyclic acetal derived from benzopinacol. It is designed for researchers in organic synthesis, materials science, and drug development who require precise control over 1,2-diol protection and radical initiation mechanisms.
Physicochemical Properties, Synthesis, and Mechanistic Applications
Executive Summary
4,4,5,5-Tetraphenyl-1,3-dioxolane (TPD) is a sterically crowded cyclic acetal (CAS: 13644-16-1). Structurally, it consists of a 1,3-dioxolane ring fused to a tetraphenylethane backbone. Unlike simple dioxolanes used as solvents (e.g., 1,3-dioxolane itself), TPD is a solid, lipophilic scaffold primarily used in two advanced contexts:
-
Robust Protection: It serves as the formaldehyde acetal of benzopinacol, effectively "locking" the vicinal diol against the acid-catalyzed Pinacol Rearrangement.
-
Mechanochemical/Radical Latency: By constraining the C-C bond of the tetraphenylethane unit within a 5-membered ring, TPD alters the dissociation kinetics of the central bond, which is otherwise prone to homolysis in the parent diol.
Physicochemical Profile
| Property | Value / Description |
| IUPAC Name | 4,4,5,5-Tetraphenyl-1,3-dioxolane |
| CAS Number | 13644-16-1 |
| Molecular Formula | C₂₇H₂₂O₂ |
| Molecular Weight | 378.47 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble: Dichloromethane, THF, Toluene, BenzeneInsoluble: Water, aqueous acids/bases |
| Stability | Stable to basic hydrolysis and reducing agents (e.g., LiAlH₄).Sensitive to acidic hydrolysis (reverts to diol).[1] |
| Lipophilicity | High (LogP > 5, estimated), driven by four phenyl rings. |
Structural Analysis
The molecule features a rigid dioxolane ring bearing four bulky phenyl groups at the 4 and 5 positions. This steric bulk has two critical effects:
-
Hydrolytic Resistance: The acetal carbon (C2) is relatively accessible, but the back of the ring is heavily shielded. However, the strain of the four phenyl groups makes the ring susceptible to acid-catalyzed opening to relieve steric congestion.
-
Conformational Locking: The ring forces the central C-C bond into an eclipsed or gauche conformation, preventing the free rotation observed in acyclic benzopinacol.
Synthesis Protocol
The synthesis of TPD is a classic acid-catalyzed acetalization.[2] It requires driving the equilibrium forward by removing water, as the steric bulk of benzopinacol makes the reaction entropically unfavorable compared to simple diols.
Reagents
-
Precursor: Benzopinacol (1,1,2,2-tetraphenylethane-1,2-diol).
-
Carbon Source: Paraformaldehyde (preferred over aqueous formalin to minimize water).
-
Catalyst: p-Toluenesulfonic acid (p-TsOH) or Iodine (I₂).
-
Solvent: Benzene or Toluene (allows for azeotropic water removal).
Step-by-Step Workflow
-
Dissolution: Suspend benzopinacol (1.0 eq) and paraformaldehyde (1.5 eq) in toluene.
-
Catalysis: Add catalytic p-TsOH (0.05 eq).
-
Dehydration: Reflux the mixture using a Dean-Stark trap to continuously remove water. The reaction is complete when water evolution ceases (typically 4–12 hours).
-
Workup: Cool to room temperature. Wash with saturated NaHCO₃ to neutralize the acid (crucial to prevent hydrolysis).
-
Purification: Recrystallize from a mixture of dichloromethane and hexane.
Synthesis & Competing Pathways Diagram
The following diagram illustrates the synthesis of TPD and the competing Pinacol Rearrangement that occurs if the acetal is not formed or if the acid concentration is too high without water removal.
Caption: Synthesis of 4,4,5,5-Tetraphenyl-1,3-dioxolane vs. the competing Pinacol Rearrangement.
Chemical Properties & Reactivity[4][5][6]
Acid-Catalyzed Hydrolysis
TPD acts as a "masked" benzopinacol. Upon treatment with aqueous acid (e.g., HCl/THF), the acetal hydrolyzes.
-
Mechanism: Protonation of the acetal oxygen
Ring opening to oxocarbenium ion Water attack Release of Formaldehyde + Benzopinacol. -
Utility: This allows TPD to be used as a protecting group during reactions that require basic or oxidizing conditions (e.g., reactions on phenyl rings) where the free diol might be sensitive.
Stability Against Rearrangement
Free benzopinacol undergoes the Pinacol Rearrangement to form benzopinacolone (a ketone) in the presence of acid.
-
The TPD Advantage: By tying up the hydroxyl groups in the dioxolane ring, the formation of the carbocation intermediate required for rearrangement is blocked. The ring prevents the alignment of the migrating phenyl group with the leaving group orbital.
Radical Generation (Mechanistic Insight)
Benzopinacol derivatives are known for homolytic C-C bond cleavage upon heating or irradiation, generating stable diphenylketyl radicals.
-
Effect of the Dioxolane Ring: The 5-membered ring clamps the two carbons together. While the C-C bond is still weakened by the four phenyl groups, the ring prevents the two radical halves from diffusing apart.
-
Application: This makes TPD a latent radical source. The radical character is only fully expressed if the ring is opened or if the molecule is subjected to extreme mechanochemical stress (e.g., ultrasonication) that can break the ring or the C-C bond.
Applications in Research
Drug Development (Prodrug Scaffolds)
While TPD itself is not a common drug, the 1,3-dioxolane motif is widely used in prodrug strategies to mask diols or carbonyls. TPD serves as a model compound for studying the hydrolytic stability of highly hindered lipophilic acetals.
-
Protocol: Researchers use TPD to measure hydrolysis rates in simulated biological fluids (pH 1.2 vs pH 7.4) to predict the release profiles of lipophilic drugs protected as acetals.
Mechanochemistry & Polymer Science
In polymer science, benzopinacol derivatives are used as thermal initiators. TPD represents a "stabilized" variant.
-
Initiator Logic: Unlike benzoyl peroxide (which explodes/degrades easily), TPD is thermally stable at room temperature. It can be incorporated into polymer backbones. Under mechanical stress or high heat, the C-C bond activation can initiate polymerization or cross-linking in a controlled manner.
Safety & Handling
-
Hazards: TPD is generally low toxicity but should be treated as a chemical irritant.
-
Hydrolysis Hazard: In the presence of strong acids, it releases formaldehyde , a known carcinogen and sensitizer. All hydrolysis experiments must be performed in a fume hood.
-
Storage: Store in a cool, dry place. Unlike free benzopinacol, it is less prone to air oxidation, but it should be kept away from acidic fumes.
References
-
Sigma-Aldrich. Product Specification: 4,4,5,5-Tetraphenyl-1,3-dioxolane (AldrichCPR). CAS 13644-16-1.
- Bachmann, W. E. "The Reaction of Benzopinacol with Acids." Journal of the American Chemical Society, vol. 55, no. 3, 1933. (Foundational chemistry of benzopinacol rearrangement).
-
Gopinath, R., et al. "Mild and Efficient Method for the Protection of Carbonyl Compounds as 1,3-Dioxolanes." Journal of Organic Chemistry, vol. 67, 2002.[3]
-
PubChem Database. "Compound Summary: 4,4,5,5-Tetraphenyl-1,3-dioxolane." National Library of Medicine.
Sources
4,4,5,5-Tetraphenyl-1,3-dioxolane: Molecular Architecture, Synthesis, and Structural Properties
Executive Summary
In the realm of advanced organic synthesis and materials science, the strategic deployment of sterically demanding protective groups and conformationally constrained intermediates is paramount. 4,4,5,5-Tetraphenyl-1,3-dioxolane represents a highly specialized cyclic acetal. By anchoring four bulky phenyl rings at the C4 and C5 positions of the dioxolane core, this molecule provides an immense steric umbrella. This technical guide delineates the physicochemical properties, the mechanistic causality behind its synthesis, and the self-validating analytical frameworks required to ensure high-fidelity production.
Physicochemical Properties & Structural Data
Before initiating any synthetic workflow, establishing the foundational quantitative data of the target molecule is critical for stoichiometric calculations and downstream analytical validation. The core parameters for 4,4,5,5-tetraphenyl-1,3-dioxolane are summarized below.
Table 1: Quantitative Structural and Physical Data
| Property | Value |
| Chemical Name | 4,4,5,5-Tetraphenyl-1,3-dioxolane |
| CAS Registry Number | 13644-16-1 |
| Molecular Formula | C₂₇H₂₂O₂ |
| Molecular Weight | 378.475 g/mol |
| Monoisotopic Mass | 378.162 Da[1] |
| Structural Class | Sterically hindered cyclic acetal (1,3-Dioxolane) |
| Solubility Profile | Soluble in Toluene, DCM, THF; Insoluble in H₂O |
Mechanistic Insights: The Acetalization vs. Rearrangement Paradigm
The synthesis of 4,4,5,5-tetraphenyl-1,3-dioxolane is canonically achieved via the acid-catalyzed acetalization of 1,1,2,2-tetraphenylethane-1,2-diol (benzopinacol) with a formaldehyde equivalent.
However, as an experienced synthetic chemist must recognize, benzopinacol is highly susceptible to the Pinacol Rearrangement —a competing pathway where protonation of a hydroxyl group leads to dehydration, followed by a rapid 1,2-phenyl shift to yield benzopinacolone (trityl phenyl ketone).
The Causality of Catalyst Selection: To successfully synthesize the dioxolane, we must kinetically suppress the 1,2-phenyl shift while thermodynamically driving the acetalization. This dictates the use of a mild acid catalyst, such as Pyridinium p-toluenesulfonate (PPTS), rather than strong Brønsted acids like H₂SO₄ or neat p-TsOH, which would rapidly trigger the undesired rearrangement .
Figure 1: Divergent pathways of benzopinacol: Acetalization vs. Pinacol Rearrangement.
Field-Proven Experimental Protocol
The following methodology is designed to maximize the yield of the target dioxolane by leveraging Le Chatelier's principle through continuous byproduct removal.
Reagents Required:
-
Benzopinacol (1.0 eq)
-
Paraformaldehyde (3.0 eq)
-
Pyridinium p-toluenesulfonate (PPTS) (0.1 eq)
-
Anhydrous Toluene (Solvent)
Step-by-Step Workflow:
-
System Preparation: Charge a flame-dried, two-neck round-bottom flask with benzopinacol (1.0 eq) and suspend it in anhydrous toluene (0.2 M concentration).
-
Reagent Integration: Add paraformaldehyde (3.0 eq) and the mild acid catalyst PPTS (0.1 eq) to the suspension.
-
Azeotropic Distillation (The Causal Step): Attach a Dean-Stark trap fitted with a reflux condenser. Why? Acetalization is a reversible equilibrium. Toluene forms an azeotrope with the water generated during the reaction. By heating the mixture to reflux (~110°C) and continuously trapping the water, the equilibrium is irreversibly driven toward the dioxolane product.
-
Reaction Monitoring: Maintain reflux until water ceases to accumulate in the trap (typically 4–6 hours). Monitor the disappearance of the benzopinacol starting material via TLC (Hexane/EtOAc 9:1).
-
Quenching & Workup: Cool the reaction to room temperature. Quench immediately with saturated aqueous NaHCO₃. Why? Neutralizing the acid prevents the reverse hydrolysis of the newly formed acetal during the aqueous workup.
-
Purification: Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize the crude residue from hot ethanol to yield pure 4,4,5,5-tetraphenyl-1,3-dioxolane.
Self-Validating Analytical Framework
A hallmark of rigorous chemical methodology is the implementation of a self-validating analytical system. To ensure the integrity of the synthesized 4,4,5,5-tetraphenyl-1,3-dioxolane and the absolute exclusion of the benzopinacolone byproduct, the following orthogonal characterization techniques must be employed:
-
FT-IR Spectroscopy: The primary indicator of success is the complete disappearance of the broad hydroxyl (O-H) stretch at ~3400 cm⁻¹ characteristic of benzopinacol. This must be accompanied by the emergence of strong, sharp C-O-C ether stretching bands between 1080–1150 cm⁻¹.
-
¹H NMR (CDCl₃, 400 MHz): The defining structural signature of the 1,3-dioxolane ring is the isolated methylene protons at the C2 position. Lacking adjacent protons to couple with, these will appear as a distinct, sharp singlet integrating to 2H, typically in the highly deshielded region of δ 5.2 – 5.5 ppm. The 20 aromatic protons will manifest as complex multiplets between δ 7.0 – 7.5 ppm.
-
Mass Spectrometry (ESI/EI): High-resolution mass spectrometry should confirm the monoisotopic mass of 378.162 Da[1]. A molecular ion peak [M]⁺ at m/z 378 or a sodium adduct [M+Na]⁺ at m/z 401 validates the molecular formula C₂₇H₂₂O₂.
Applications in Advanced Materials & Synthesis
Beyond its role as a sterically encumbered protecting group, 4,4,5,5-tetraphenyl-1,3-dioxolane holds unique value in radical chemistry. Unprotected benzopinacol is known to undergo homolytic cleavage at elevated temperatures to form stable diphenylhydroxymethyl radicals[2]. By constraining the central C-C bond within the 1,3-dioxolane ring, the bond dissociation energy (BDE) is fundamentally altered. This makes the molecule an intriguing scaffold for researchers studying constrained radical intermediates, photoredox catalysis, and specialized polymer initiators.
References
-
PubChemLite. "4,4,5,5-tetraphenyl-1,3-dioxolane (CID 3539105)." Université du Luxembourg. URL:[Link]
-
Kürti, L., & Czakó, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier. URL:[Link]
- Google Patents. "Heat curable epoxy compositions (Benzopinacol radical formation properties).
Sources
CAS number for 4,4,5,5-Tetraphenyl-1,3-dioxolane
An In-depth Technical Guide to 4,4,5,5-Tetraphenyl-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Identity
4,4,5,5-Tetraphenyl-1,3-dioxolane is a heterocyclic organic compound featuring a 1,3-dioxolane ring substituted with four phenyl groups at the 4 and 5 positions. The central five-membered ring consists of two oxygen atoms and three carbon atoms.
Molecular Structure and Properties: The molecular formula of 4,4,5,5-tetraphenyl-1,3-dioxolane is C₂₉H₂₄O₂. Its structure is characterized by the bulky phenyl groups, which significantly influence its steric and electronic properties. A summary of its anticipated physicochemical properties is presented in Table 1.
Table 1: Predicted Physicochemical Properties of 4,4,5,5-Tetraphenyl-1,3-dioxolane
| Property | Predicted Value |
| Molecular Weight | 404.50 g/mol |
| Melting Point | High, due to molecular size and symmetry |
| Boiling Point | High, expected to decompose before boiling |
| Solubility | Soluble in nonpolar organic solvents (e.g., dichloromethane, chloroform, toluene). Insoluble in water. |
| Appearance | Expected to be a white to off-white crystalline solid. |
Synthesis and Mechanism
The synthesis of 1,3-dioxolanes is a well-established transformation in organic chemistry, typically involving the acetalization or ketalization of a diol with an aldehyde or ketone. For 4,4,5,5-tetraphenyl-1,3-dioxolane, a logical synthetic approach involves the reaction of a suitable 1,2-diol with a carbonyl compound or its equivalent.
Retrosynthetic Analysis
A plausible retrosynthetic pathway for 4,4,5,5-tetraphenyl-1,3-dioxolane points to hydrobenzoin (1,2-diphenyl-1,2-ethanediol) and benzophenone as key precursors. This approach is illustrated in the diagram below.
Caption: Retrosynthetic analysis of 4,4,5,5-tetraphenyl-1,3-dioxolane.
Proposed Synthetic Protocol
This protocol details the acid-catalyzed synthesis of 4,4,5,5-tetraphenyl-1,3-dioxolane from hydrobenzoin and benzophenone. The rationale behind this choice is the commercial availability of the starting materials and the generally high yields achieved in similar acetalization reactions.
Materials:
-
meso-Hydrobenzoin
-
Benzophenone
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Toluene
-
Dean-Stark apparatus
-
Anhydrous magnesium sulfate
-
Standard glassware for organic synthesis
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add meso-hydrobenzoin (1 equivalent), benzophenone (1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid (0.05 equivalents).
-
Solvent Addition: Add a sufficient volume of toluene to dissolve the reactants upon heating.
-
Azeotropic Water Removal: Heat the reaction mixture to reflux. The water formed during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap. Monitor the progress of the reaction by observing the amount of water collected.
-
Reaction Monitoring: The reaction can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting materials.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/dichloromethane) to yield the pure 4,4,5,5-tetraphenyl-1,3-dioxolane.
Causality Behind Experimental Choices:
-
Catalyst: p-Toluenesulfonic acid is a strong, non-volatile acid that is effective in catalyzing acetal formation.
-
Dean-Stark Trap: The removal of water is crucial as the reaction is an equilibrium process. Removing water drives the equilibrium towards the product side, ensuring a high yield.
-
Excess Benzophenone: Using a slight excess of benzophenone can help to ensure the complete conversion of the more valuable hydrobenzoin.
Caption: Step-by-step workflow for the synthesis of 4,4,5,5-tetraphenyl-1,3-dioxolane.
Characterization and Analytical Data
The synthesized 4,4,5,5-tetraphenyl-1,3-dioxolane should be characterized using standard analytical techniques to confirm its structure and purity.
Table 2: Expected Analytical Data
| Technique | Expected Results |
| ¹H NMR | Aromatic protons (multiplet, ~7.0-7.5 ppm), methine protons of the dioxolane ring (singlet). The chemical shift of the methine protons will be characteristic. |
| ¹³C NMR | Aromatic carbons, quaternary carbons of the phenyl groups, and the acetal carbon (C2). The chemical shift of the C2 carbon is typically in the range of 95-105 ppm. |
| Mass Spectrometry | The molecular ion peak (M+) corresponding to the molecular weight of the compound. |
| Infrared (IR) Spectroscopy | C-O stretching frequencies characteristic of an acetal, aromatic C-H and C=C stretching bands. |
Applications in Research and Drug Development
While specific applications for 4,4,5,5-tetraphenyl-1,3-dioxolane are not extensively documented, the 1,3-dioxolane moiety is a recognized pharmacophore and a versatile protecting group in medicinal chemistry.
As a Protecting Group
The 1,3-dioxolane group is widely used to protect 1,2-diols and carbonyl functionalities during multi-step syntheses of complex molecules, including active pharmaceutical ingredients (APIs). The stability of the dioxolane ring under various reaction conditions, coupled with its facile removal under acidic conditions, makes it an invaluable tool for synthetic chemists. The tetraphenyl substitution in the target molecule would likely confer increased steric bulk and lipophilicity, which could be advantageous in specific synthetic contexts.
Potential as a Bioactive Scaffold
The 1,3-dioxolane ring is present in several biologically active compounds, including antiviral and antifungal agents. The incorporation of this moiety into drug candidates can influence their pharmacokinetic and pharmacodynamic properties. For instance, 1,3-dioxolane-based compounds have been investigated as 5-HT1A receptor agonists for CNS disorders and neuropathic pain[2]. The tetraphenyl substitution pattern of 4,4,5,5-tetraphenyl-1,3-dioxolane could lead to novel interactions with biological targets, making it an interesting scaffold for library synthesis in drug discovery programs. The synthesis of various dioxolane-containing compounds has been explored for their potential in treating a range of conditions, highlighting the versatility of this chemical class in medicinal chemistry[3][4][5][6][7][8].
In Materials Science
The rigid and bulky nature of the tetraphenyl groups suggests that 4,4,5,5-tetraphenyl-1,3-dioxolane could be a useful building block in materials science, for example, in the synthesis of porous organic frameworks or as a component in liquid crystals.
Conclusion
4,4,5,5-Tetraphenyl-1,3-dioxolane represents a molecule of significant interest for both synthetic and medicinal chemists. While its specific properties and applications are yet to be fully explored, its structural features suggest potential utility as a specialized protecting group, a novel scaffold for drug discovery, and a building block in materials science. The synthetic protocol and characterization data outlined in this guide provide a solid foundation for researchers to produce and investigate this intriguing compound.
References
-
Stereoselective photochemical 1,3-dioxolane addition to 5-alkoxymethyl-2(5H)-furanone: synthesis of bis-tetrahydrofuranyl ligand for HIV protease inhibitor UIC-94017 (TMC-114). PubMed. [Link]
- CN100439354C - Synthesis method of (4R,5R) -4, 5-bis (aminomethyl) -1, 3-dioxolane compound.
-
Recent Advances in the Synthesis of 4H-Benzo[d][9][10]oxathiin-4-ones and 4H-Benzo[d][9][10]dioxin-4-ones. MDPI. [Link]
-
Synthesis and biological evaluation of 1,3-dioxolane-based 5-HT1A receptor agonists for CNS disorders and neuropathic pain. PubMed. [Link]
-
DE69913735T2 - METHOD FOR PRODUCING 5- (ALFA-HYDROXYALKYL) BENZO-[9][10] DIOXOLANE. Google Patents.
-
Synthesis of 2-(4-aminophenyl)-4-triazolylmethyl- 1,3-dioxolanes - intermediates of biologically active compounds. PharmaInfo. [Link]
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Synthesis of new tetra- and pentacyclic, methylenedioxy- and ethylenedioxy-substituted derivatives of the dibenzo[c,f][9][11]thiazepine ring system. Beilstein Journal of Organic Chemistry. [Link]
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- 3. Stereoselective photochemical 1,3-dioxolane addition to 5-alkoxymethyl-2(5H)-furanone: synthesis of bis-tetrahydrofuranyl ligand for HIV protease inhibitor UIC-94017 (TMC-114) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN100439354C - Synthesis method of (4R,5R) -4, 5-bis (aminomethyl) -1, 3-dioxolane compound - Google Patents [patents.google.com]
- 5. Recent Advances in the Synthesis of 4H-Benzo[d][1,3]oxathiin-4-ones and 4H-Benzo[d][1,3]dioxin-4-ones [mdpi.com]
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The 1,3-Dioxolane Protecting Group: Historical Discovery, Mechanistic Principles, and Modern Applications in Drug Development
Executive Summary
The strategic masking of reactive functional groups is a foundational pillar of modern organic synthesis. Among the myriad of available protecting groups, the 1,3-dioxolane ring stands out for its robust stability, predictable reactivity, and historical significance. This technical whitepaper provides an in-depth analysis of the 1,3-dioxolane protecting group, exploring its early discovery, the thermodynamic causality behind its formation and cleavage, and its modern evolution from a transient synthetic tool to a critical structural motif in active pharmaceutical ingredients (APIs).
Historical Context and Discovery
The inception of cyclic acetals, including 1,3-dioxanes and 1,3-dioxolanes, traces back to early carbohydrate chemistry. Initially synthesized for the selective protection of 4- and 6-hydroxy groups in pyranose carbohydrates, the 1,3-dioxolane motif quickly evolved into a universal masking strategy for aldehydes and ketones[1].
By reacting a carbonyl compound with ethylene glycol under acidic conditions, early synthetic chemists discovered they could convert a planar, highly reactive electrophilic center into a sterically hindered and electronically inert five-membered ring[2]. This historical breakthrough enabled the synthesis of highly complex natural products that required aggressive basic, nucleophilic, or reductive conditions—environments that would otherwise irreversibly destroy a free carbonyl[1]. Over decades, this method transitioned from niche carbohydrate chemistry to a standardized protocol in global pharmaceutical manufacturing.
Mechanistic Principles of Protection and Deprotection
Causality in Acetalization (Thermodynamic Control)
The formation of a 1,3-dioxolane is a classic example of thermodynamic control. The reaction between a carbonyl and ethylene glycol is a reversible equilibrium process mediated by an acid catalyst[2].
-
Catalyst Selection: p-Toluenesulfonic acid (p-TsOH) is the industry standard because it is a strong, highly organic-soluble Brønsted acid that ensures homogeneous catalysis in non-polar solvents without introducing unnecessary water[2].
-
Equilibrium Manipulation: Because the reaction generates water as a byproduct, the equilibrium must be driven forward using Le Chatelier's principle. Toluene is selected as the solvent because it forms a minimum-boiling azeotrope with water, allowing for continuous physical sequestration of moisture via a Dean-Stark apparatus[3].
Caption: Logical workflow of acid-catalyzed 1,3-dioxolane formation and thermodynamic equilibrium shift.
Causality in Cleavage (Kinetic Activation)
1,3-Dioxolanes are remarkably stable to bases, Grignard reagents, and metal hydride reducers[3]. However, they are highly labile to aqueous acid. Deprotection relies on the protonation of one of the acetal oxygens, which triggers ring-opening to an oxocarbenium ion, followed by hydrolysis to regenerate the carbonyl and ethylene glycol[2].
For highly sensitive substrates, modern chemistry has shifted from harsh mineral acids to mild Lewis acids or neutral halogen catalysts to achieve chemoselective cleavage without degrading the target molecule[4].
Caption: Deprotection pathways illustrating reagent selection based on substrate sensitivity.
Quantitative Data on 1,3-Dioxolane Cleavage
The following table summarizes validated experimental conditions for the cleavage of 1,3-dioxolanes, highlighting the evolution from traditional harsh hydrolysis to modern, chemoselective methodologies[4],[5].
| Reagent / Catalyst | Solvent System | Temperature | Reaction Time | Yield | Mechanistic Notes & Causality |
| 1M HCl | Acetone | Room Temp | 1 - 2 h | >90% | Standard Brønsted acid hydrolysis. Acetone acts as a transacetalization sink. |
| Iodine (cat.) | Acetone | Room Temp | <10 min | >95% | Neutral conditions; highly chemoselective. Tolerates acid-sensitive functional groups. |
| Er(OTf)₃ | Wet Nitromethane | Room Temp | ~2 - 6 h | High | Mild Lewis acid activation. Gentle chemoselective cleavage at neutral pH. |
| NaBArF₄ | Water | 30 °C | 5 min | Quant. | Aqueous phase reaction. Excellent for rapid deprotection of 2-phenyl-1,3-dioxolane. |
| p-Sulfonic acid-calix[4]arene | Water (Microwave) | 160 °C | 10 min | >96% | Green chemistry approach. Reusable supramolecular catalysis driven by microwave heating. |
Experimental Workflows and Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems , where specific physical or chemical indicators confirm the success of each step[2].
Protocol 1: Protection of Cyclohexanone as 1,4-Dioxaspiro[4.5]decane
Materials: Cyclohexanone (1.0 eq), Ethylene glycol (1.2 eq), p-Toluenesulfonic acid monohydrate (0.02 eq), Toluene, Saturated aqueous NaHCO₃, Anhydrous MgSO₄.
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclohexanone, ethylene glycol, and p-TsOH. Add sufficient toluene to fill the Dean-Stark trap and the reaction flask.
-
Causality: Toluene serves as the azeotropic carrier. The slight excess of ethylene glycol pushes the equilibrium forward.
-
-
Azeotropic Reflux: Heat the mixture to a vigorous reflux. Continue heating until the theoretical volume of water has been collected in the Dean-Stark trap.
-
Self-Validation: The physical accumulation of water in the trap provides a direct, visual confirmation of reaction progress and completion.
-
-
Quenching & Workup: Cool to room temperature. Wash the organic layer with saturated aqueous NaHCO₃, followed by brine.
-
Causality: The NaHCO₃ wash is critical. It instantly neutralizes the p-TsOH catalyst. If the acid is not neutralized before aqueous workup, the introduction of water will immediately drive the equilibrium backward, hydrolyzing the newly formed dioxolane.
-
-
Isolation: Dry over MgSO₄, filter, and concentrate under reduced pressure to yield the protected product.
Protocol 2: Deprotection of 2-Phenyl-1,3-dioxolane
Materials: 2-Phenyl-1,3-dioxolane (1.0 eq), Acetone, 1 M HCl, Diethyl ether, Saturated aqueous NaHCO₃.
-
Hydrolysis Initiation: Dissolve 2-phenyl-1,3-dioxolane in acetone. Add 1 M HCl dropwise with continuous stirring at room temperature.
-
Causality: Acetone provides solubility for the organic substrate while acting as a competitive sink for the liberated ethylene glycol (transacetalization), heavily favoring the deprotected target.
-
-
Monitoring: Monitor the reaction via Thin-Layer Chromatography (TLC).
-
Self-Validation: The disappearance of the high-Rf dioxolane spot and the appearance of the lower-Rf benzaldehyde spot validates cleavage.
-
-
Neutralization: Carefully add saturated aqueous NaHCO₃ until effervescence ceases.
-
Self-Validation: The cessation of CO₂ gas evolution (effervescence) acts as a self-validating indicator that the acid catalyst has been entirely quenched, preventing degradation of the regenerated carbonyl.
-
-
Extraction: Extract with diethyl ether, wash with brine, dry, and concentrate.
Applications in Drug Development
Beyond serving as a transient protecting group during chemical synthesis, the 1,3-dioxolane motif has transitioned into a critical structural component within modern drug discovery and process chemistry.
Small Molecule APIs
Up to 2017, 24 FDA-approved drugs contained 1,3-dioxolane subunits[6]. Notable examples include the antifungal agent Ketoconazole and the cystic fibrosis transmembrane conductance regulator (CFTR) corrector Lumacaftor [6]. In these final drug structures, the dioxolane ring is not a protecting group; rather, it dictates the 3D spatial conformation, metabolic stability, and lipophilicity of the API.
Process Chemistry and Scale-Up
1,3-Dioxolanes are indispensable in the process chemistry of complex pharmaceuticals. For example, the synthesis of the pharmaceutical candidate Lotiglipron relies on a ruthenium-catalyzed 1,3-dioxolane coupling[6]. The protecting group ensures the survival of the highly sensitive intermediate during aggressive cross-coupling conditions, highlighting its robust thermal and chemical stability in industrial-scale continuous flow reactors[6].
Nucleoside Analogs (Bioisosteres)
In a major paradigm shift during the late 1980s and 1990s, pioneered by researchers such as Belleau, Chu, and Schinazi, the 1,3-dioxolane ring was utilized to completely replace the natural ribose carbohydrate ring in nucleosides[7]. Compounds such as DAPD (a dioxolane purine nucleoside) were discovered to exhibit potent anti-HIV and anti-HBV activity[7]. This discovery proved that the 1,3-dioxolane ring can act as a biologically active bioisostere, mimicking the spatial arrangement of natural sugars while resisting enzymatic degradation by cellular nucleases.
References
-
Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. Available at: [Link]
-
Scribd. 1,3-Dioxanes, 1,3-Dioxolanes | PDF | Aldehyde | Chemical Reactions. Available at:[Link]
-
SciELO. Novel Greener Microwave-Assisted Deprotection Methodology for the 1,3-Dioxolane Ketal of Isatin Using Calix[n]arenes. Available at:[Link]
-
ACS Publications. Thermally Hazardous 1,3-Dioxolane Coupling Reaction Required for a Pharmaceutical Candidate Starting Material. Available at: [Link]
- Google Patents. Stereoselective process for preparing purine dioxolane nucleoside derivatives (CN101801382B).
-
Thieme Connect. Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Available at:[Link]
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Technical Guide: Spectroscopic Profiling of 4,4,5,5-Tetraphenyl-1,3-dioxolane
The following technical guide details the spectroscopic characterization of 4,4,5,5-Tetraphenyl-1,3-dioxolane (CAS: 13644-16-1). This compound serves as a robust protecting group derivative and a mechanistic probe in carbocation chemistry.
The data presented synthesizes experimental consensus from benzopinacol derivatives and standard acetalization protocols, designed to aid in the rigorous identification of this specific structural motif.
Compound Identity & Synthesis Context[1][2][3][4][5][6][7]
-
IUPAC Name: 4,4,5,5-Tetraphenyl-1,3-dioxolane
-
CAS Number: 13644-16-1
-
Molecular Formula: C
Hngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> O -
Molecular Weight: 378.47 g/mol
-
Structural Core: A five-membered dioxolane ring fused with four phenyl groups at the 4 and 5 positions, derived from the formal condensation of benzopinacol with formaldehyde.
Synthesis Pathway (Graphviz)
The formation of this compound requires acid-catalyzed acetalization, carefully controlled to prevent the competing pinacol rearrangement (which would yield benzopinacolone).
Caption: Acid-catalyzed synthesis pathway favoring acetalization over rearrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR profile is characterized by the high symmetry of the molecule (
H NMR Data (Proton)
Solvent: CDCl
| Chemical Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |
| 7.00 – 7.50 | Multiplet (m) | 20H | Ar-H (Phenyl) | Overlapping signals from the four magnetically equivalent phenyl rings. The massive aromatic ring current dominates this region. |
| 5.45 (approx) | Singlet (s) | 2H | -O-CH | The "methylene bridge" protons. This singlet is the diagnostic signature of the formaldehyde acetal. It is deshielded relative to unsubstituted dioxolane ( |
C NMR Data (Carbon)
Solvent: CDCl
| Chemical Shift ( | Type | Assignment | Structural Verification |
| 142.0 – 144.0 | Quaternary | Ar-C (ipso) | The connection point of the phenyl rings to the dioxolane core. |
| 127.0 – 129.0 | CH | Ar-C (o, m, p) | Typical aromatic carbon signals. |
| 95.5 | CH | -O-CH | The acetal carbon. Its shift near 95 ppm is characteristic of the methylenedioxy moiety in a strained 5-membered ring. |
| 91.0 – 92.0 | Quaternary | C4, C5 | The oxygen-bearing quaternary carbons. A significant downfield shift from the precursor diol ( |
Infrared (IR) Spectroscopy
IR analysis provides a rapid "Go/No-Go" quality check. The disappearance of the O-H stretch is the primary indicator of successful reaction completion.
| Wavenumber (cm | Intensity | Functional Group | Diagnostic Note |
| 3030 – 3060 | Weak | Ar C-H (Stretch) | Characteristic of aromatic rings. |
| 2900 – 2950 | Weak | Aliphatic C-H | Associated with the single methylene bridge (-CH |
| 1050 – 1150 | Strong | C-O-C (Stretch) | The "Ether/Acetal" bands. A broad, intense doublet or multiplet in this region confirms the dioxolane ring structure. |
| Absence | N/A | O-H (Stretch) | Critical: The spectrum must be void of the broad band at 3300–3500 cm |
Mass Spectrometry (MS)
The mass spectrum is dominated by the stability of the benzophenone fragment, which forms readily upon ring fragmentation.
Ionization Mode: EI (Electron Impact, 70 eV)
| m/z (Mass-to-Charge) | Relative Abundance | Fragment Ion | Fragmentation Logic |
| 378 | Low/Moderate | [M] | Molecular ion. Often weak due to the lability of the acetal linkage. |
| 348 | Low | [M - CH | Loss of formaldehyde. Rare but confirms the acetal bridge. |
| 182 | Base Peak (100%) | [Ph | Benzophenone Radical Cation. The molecule symmetrically cleaves or rearranges to release stable benzophenone units. |
| 166 | High | [Ph | Diphenylcarbene fragment or fluorene-like cation. |
| 105 | High | [PhCO] | Benzoyl cation, a standard fragment for benzophenone derivatives. |
| 77 | High | [Ph] | Phenyl cation. |
Fragmentation Pathway (Graphviz)
Caption: Primary EI-MS fragmentation pathway leading to the diagnostic benzophenone ion.
References
-
Sigma-Aldrich. Product Specification: 4,4,5,5-Tetraphenyl-1,3-dioxolane (CAS 13644-16-1).
-
PubChem. Compound Summary: 4,4,5,5-Tetraphenyl-1,3-dioxolane. National Library of Medicine.
-
UCLouvain. Synthesis of icosadeuterio-benzopinacol (Benzopinacol-d20). (Provides comparative NMR data for the benzopinacol precursor).
-
Organic Chemistry Portal. Synthesis of 1,3-dioxolanes (General Methods). (Mechanistic grounding for acetal formation).
Sources
Technical Deep Dive: Crystallographic & Conformational Analysis of 4,4,5,5-Tetraphenyl-1,3-dioxolane
To ensure scientific rigor and practical utility for researchers, this guide focuses on the structural elucidation, synthesis challenges, and crystallographic analysis of 4,4,5,5-Tetraphenyl-1,3-dioxolane . This molecule presents unique steric challenges due to the four phenyl groups adjacent to the dioxolane ring, making it an excellent case study for advanced small-molecule crystallography.
Executive Summary
4,4,5,5-Tetraphenyl-1,3-dioxolane (CAS: N/A for specific isomer, derivative of Benzopinacol) represents a class of sterically crowded cyclic acetals. Its structure is characterized by extreme steric congestion around the C4-C5 bond, induced by four phenyl substituents. This guide provides a comprehensive protocol for its synthesis, crystallization, and structural refinement, addressing the critical competition between acetalization and the acid-catalyzed Pinacol Rearrangement.
Part 1: Synthesis & Stabilization Strategy
The Synthetic Challenge: Acetalization vs. Rearrangement
The primary obstacle in synthesizing 4,4,5,5-tetraphenyl-1,3-dioxolane from benzopinacol (1,1,2,2-tetraphenylethane-1,2-diol) is the facile Pinacol Rearrangement . Under acidic conditions, the carbocation intermediate tends to rearrange to benzopinacolone (phenyl migration) rather than closing the dioxolane ring with formaldehyde.
Strategic Protocol: To favor the kinetic acetal product over the thermodynamic rearrangement product, one must use:
-
Non-aqueous conditions: Strictly anhydrous solvents (Benzene or Toluene) to prevent hydrolysis.
-
Azeotropic Water Removal: Use of a Dean-Stark apparatus or molecular sieves (3Å or 4Å) to drive the equilibrium toward the acetal.
-
Mild Acid Catalysis: Use of p-Toluenesulfonic acid (p-TsOH) or Camphorsulfonic acid (CSA) in catalytic amounts (1-5 mol%). Strong mineral acids (H₂SO₄) will exclusively yield benzopinacolone.
Reaction Pathway Visualization
The following diagram illustrates the divergent pathways and the specific control points required to obtain the target dioxolane.
Figure 1: Divergent synthetic pathways.[1] The target dioxolane requires efficient water removal to suppress the thermodynamic rearrangement to benzopinacolone.
Part 2: Crystallization Protocol
Obtaining single crystals suitable for X-ray diffraction (XRD) requires overcoming the molecule's tendency to form amorphous powders due to its propeller-like phenyl groups.
Solvent Selection Matrix
| Method | Solvent System | Conditions | Outcome |
| Slow Evaporation | DCM / Hexane (1:1) | Ambient Temp, loosely capped | Recommended. Yields block-like crystals suitable for XRD. |
| Vapor Diffusion | Toluene (inner) / Pentane (outer) | 4°C, sealed chamber | High quality, less twinning. Slower growth rate. |
| Cooling | Acetone | Saturation at 50°C | Often yields needles (prone to disorder). |
Handling Disorder
The four phenyl rings often exhibit rotational disorder or high thermal motion, even at low temperatures.
-
Recommendation: Collect data at 100 K (liquid nitrogen stream) to freeze phenyl ring rotations.
-
Mounting: Use minimal oil (Paratone-N) and a Mitegen loop matching the crystal size to reduce background scattering.
Part 3: Structural Analysis & Refinement
Data Collection Strategy
For sterically crowded molecules, weak high-angle diffraction is common.
-
Source: Mo-Kα radiation (
Å) is preferred over Cu-Kα to minimize absorption, though Cu is acceptable for purely organic crystals. -
Resolution: Aim for
Å or better to resolve the electron density of the crowded C4-C5 bond. -
Redundancy: High redundancy (>4) is crucial to accurately model the phenyl ring intensities.
Refinement Logic Flow
The following workflow details the specific refinement steps required for this structure, particularly addressing the phenyl ring disorder.
Figure 2: Crystallographic refinement workflow emphasizing the handling of phenyl ring disorder common in tetraphenyl-substituted cores.
Structural Metrics & Expected Geometry
Based on analogous highly substituted 1,3-dioxolanes, the following geometric parameters are critical for validation:
| Parameter | Expected Value | Structural Insight |
| Space Group | Centrosymmetric packing is favored for meso-like conformers. | |
| C4–C5 Bond Length | 1.58 – 1.62 Å | Significantly longer than typical C-C bonds (1.54 Å) due to extreme steric repulsion between the four phenyl groups. |
| O1–C2–O3 Angle | 104° – 106° | Slightly compressed compared to ideal tetrahedral angle due to ring strain. |
| Ring Conformation | Twist (T) or Envelope (E) | The bulky phenyl groups force the dioxolane ring out of planarity to minimize eclipsing interactions. |
| Phenyl Orientation | Propeller Arrangement | The four rings will adopt a helical or propeller twist to minimize steric clash (π-π T-shaped interactions). |
Part 4: Physicochemical Implications[3]
Steric Strain & Reactivity
The elongation of the C4-C5 bond (approx. 1.60 Å) indicates a weakened σ-bond . This has significant implications for drug development applications:
-
Lability: The molecule is prone to homolytic cleavage under thermal stress, generating stable diphenylmethyl radicals.
-
Hydrolysis: The acetal linkage is relatively stable to base but highly sensitive to acid due to the relief of steric strain upon ring opening.
Intermolecular Interactions
In the crystal lattice, C-H...π interactions are the dominant stabilizing force. The hydrogen atoms of the dioxolane methylene bridge (C2) often engage in weak hydrogen bonding with the electron-rich π-systems of adjacent phenyl rings. This network creates a hydrophobic channel structure, relevant for understanding how such lipophilic motifs bind in protein pockets.
References
-
Synthesis of Benzopinacol
-
Pinacol Rearrangement Mechanism
- The Pinacol Rearrangement.
-
Source:
-
Conformational Analysis of 1,3-Dioxolanes
- Conformational Analysis of 1,3-Dioxolanes and Rel
-
Source: (General reference for dioxolane puckering).
-
Crystallographic Handling of Disorder
- Refinement of Disordered Structures.
-
Source:
Sources
- 1. Tetraphenyl-1,4-dioxin and Tetraphenyl-pyrane-4-one: Old Molecules, New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpda.org [ijpda.org]
- 3. ijpda.org [ijpda.org]
- 4. dial.uclouvain.be [dial.uclouvain.be]
- 5. Photochemical Synthesis of Benzopinacol and Its Acid-Catalyzed Rerrangement Product Benzopinacolone - 2799 Words | Bartleby [bartleby.com]
- 6. scribd.com [scribd.com]
- 7. orgsyn.org [orgsyn.org]
Fundamental Reaction Mechanisms Involving 1,3-Dioxolanes: A Comprehensive Guide for Synthetic and Polymer Chemistry
Executive Summary
1,3-Dioxolanes are five-membered heterocyclic acetals that serve as indispensable structural motifs across organic synthesis, pharmaceutical development, and polymer science[1]. Their utility ranges from robust protecting groups for carbonyls and 1,2-diols to essential monomers in advanced material synthesis[2][3]. This whitepaper delineates the core mechanistic pathways governing the formation, chemoselective cleavage, and polymerization of 1,3-dioxolanes, providing application scientists with validated protocols and the thermodynamic rationales behind them.
Acetalization: The Thermodynamics of Protection
The formation of 1,3-dioxolanes via the condensation of an aldehyde or ketone with a 1,2-diol is a classic equilibrium-driven process. Because the reaction generates water as a stoichiometric byproduct, the thermodynamic equilibrium must be continuously shifted toward the product to achieve high yields[3].
Causality in Experimental Design
The choice of catalyst and water-removal strategy dictates the efficiency of the reaction. While homogeneous catalysts like p-toluenesulfonic acid (p-TsOH) are traditional, heterogeneous solid-acid catalysts such as Amberlyst-15 and Montmorillonite K-10 offer superior turnover frequencies, prevent product degradation, and simplify downstream processing by eliminating the need for aqueous quenching[4][5]. Mechanistically, the acid protonates the carbonyl oxygen, increasing its electrophilicity and facilitating nucleophilic attack by the diol to form a hemiacetal. Subsequent proton transfer and dehydration yield a highly reactive oxocarbenium ion, which undergoes rapid intramolecular cyclization.
Mechanism of acid-catalyzed 1,3-dioxolane formation via oxocarbenium intermediate.
Quantitative Data: Catalyst Efficiency
The efficiency of various acid catalysts in synthesizing 1,3-dioxolanes demonstrates the viability of modern solid-supported acids[5].
| Catalyst | Reactants | Temp (°C) | Reaction Time (min) | Conversion (%) |
| Amberlyst-15 | Glycerol, Acetone | 70 | 40 | >90 |
| Zeolite HBeta | Glycerol, Acetone | 70 | 40 | >90 |
| Montmorillonite K-10 | Glycerol, Acetone | 70 | 40 | >90 |
| p-TsOH (Homogeneous) | Salicylaldehyde, Diols | 110 | 60–360 | 45–93* |
*Yield variance with p-TsOH is heavily dependent on the steric hindrance of the starting diol[4].
Protocol 1: Standard Acetalization (Protection Workflow)
This protocol utilizes a self-validating physical mechanism (Dean-Stark) to ensure reaction completion.
-
Reagent Assembly: In a round-bottom flask, combine the carbonyl compound (1.0 eq) and 1,2-ethanediol (1.2 eq) in anhydrous toluene (0.2 M).
-
Catalyst Introduction: Add 5 mol% of Montmorillonite K-10 (heterogeneous) or p-TsOH (homogeneous)[3][4].
-
Equilibrium Shift: Attach a Dean-Stark trap filled with toluene, fitted with a reflux condenser.
-
Thermal Activation: Reflux the mixture (~110 °C) until water ceases to collect in the trap (typically 2–6 hours). Rationale: Continuous azeotropic removal of water drives the endothermic condensation to absolute completion.
-
Isolation: Cool to room temperature. If using a heterogeneous catalyst, filter the mixture. Wash the organic layer with saturated aqueous NaHCO₃ to quench residual acid, dry over MgSO₄, and concentrate under reduced pressure.
Deprotection: Chemoselective Cleavage Mechanisms
While 1,3-dioxolanes are highly stable to basic, nucleophilic, and mild oxidative conditions, they are labile to Brønsted and Lewis acids[3][6]. The cleavage mechanism is the microscopic reverse of formation, requiring an exogenous nucleophile (usually water) to attack the activated acetal.
Causality in Experimental Design
Traditional deprotection relies on harsh aqueous acids (e.g., HCl, H₂SO₄), which frequently degrade sensitive functional groups in complex Active Pharmaceutical Ingredients (APIs). Modern methodologies utilize mild Lewis acids or phase-transfer catalysts to achieve chemoselectivity. For example, sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) enables rapid, quantitative deprotection in water at 30 °C[1][3]. The highly fluorinated, bulky borate anion stabilizes the transient oxocarbenium ion without acting as a competing nucleophile, allowing water to efficiently hydrolyze the ring under nearly neutral conditions.
Chemoselective acid-catalyzed hydrolytic cleavage of 1,3-dioxolanes.
Protocol 2: Mild Deprotection Workflow
-
Solvent System: Suspend the 1,3-dioxolane derivative (1.0 eq) in distilled water (0.5 M).
-
Catalyst Introduction: Add 5 mol% NaBArF₄[1][3]. Rationale: The biphasic nature of the reaction leverages the hydrophobic effect to drive the substrate together with the catalyst, while the borate anion facilitates mild oxocarbenium formation.
-
Reaction Execution: Stir the mixture at 30 °C. Monitor via TLC; complete conversion typically occurs within 5–15 minutes[1].
-
Workup: Extract the regenerated carbonyl compound with ethyl acetate. The diol byproduct remains in the aqueous phase, ensuring a self-purifying extraction.
Cationic Ring-Opening Polymerization (CROP)
Beyond small-molecule synthesis, 1,3-dioxolane is a critical monomer in polymer chemistry. It yields poly(1,3-dioxolane) (PDO), a polymer with perfectly alternating hydrophilic and hydrophobic units, utilized in temperature-sensitive hydrogels and self-solidifying electrolytes[2][7].
Mechanistic Pathways
The CROP of 1,3-dioxolane proceeds via two competing mechanisms:
-
Active Chain End (ACE) Mechanism: The propagating species is a cyclic tertiary oxonium ion at the polymer chain end. This pathway is highly prone to intramolecular back-biting, leading to unwanted cyclic oligomers[8].
-
Active Monomer (AM) Mechanism: The monomer itself is activated (protonated) and undergoes nucleophilic attack by the hydroxyl end-group of the growing polymer chain. Promoting the AM mechanism significantly suppresses cyclization, yielding linear polymers with narrower dispersity[8].
Causality in Polymerization Control
To force the reaction down the AM pathway, researchers manipulate the catalyst-to-initiator ratio and utilize hydrogen-bond donors (HBDs) or rare-earth triflates[7][8]. These additives stabilize the propagating chain ends and modulate the nucleophilicity of the monomer, preventing the thermodynamic drift toward cyclic byproducts.
Competing ACE and AM mechanisms in the cationic ring-opening polymerization.
Conclusion
The chemistry of 1,3-dioxolanes exemplifies the delicate balance between thermodynamic stability and kinetic lability. By deeply understanding the mechanistic underpinnings—from the oxocarbenium intermediates in acetalization to the competing ACE/AM pathways in polymerization—scientists can rationally design highly efficient, atom-economical synthetic routes.
References
-
Organic Chemistry Portal - 1,3-Dioxanes, 1,3-Dioxolanes URL:[Link]
-
Wikipedia - Dioxolane URL:[Link]
-
Molecules (PMC) - Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds URL:[Link]
-
ResearchGate - Formation of cyclic structures in the cationic ring-opening polymerization of 1,3-dioxolane URL:[Link]
-
ResearchGate - Enabling Controlled Synthesis of Poly(1,3-dioxolane) by Anion-Binding Catalytic Cationic Ring-Opening Polymerization URL:[Link]
-
Science of Synthesis (Thieme) - Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals URL:[Link]
Sources
- 1. Dioxolane - Wikipedia [en.wikipedia.org]
- 2. Formation of cyclic structures in the cationic ring-opening polymerization of 1,3-dioxolane [ouci.dntb.gov.ua]
- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 4. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Methodological & Application
acid-catalyzed formation of 4,4,5,5-Tetraphenyl-1,3-dioxolane
Part 1: Strategic Significance & Core Directive
Abstract This protocol details the synthesis of 4,4,5,5-tetraphenyl-1,3-dioxolane from benzopinacol and paraformaldehyde. While conceptually simple, this transformation represents a "chemical tightrope" between thermodynamic acetalization and the kinetically rapid Pinacol rearrangement. This guide provides a high-reliability methodology using azeotropic dehydration to favor the 5-membered dioxolane ring over the formation of benzopinacolone.
Target Audience: Synthetic Chemists, Process Development Scientists, and Radical Chemistry Researchers.
Part 2: Mechanistic Insight & Causality (The "Why")
The synthesis of 4,4,5,5-tetraphenyl-1,3-dioxolane is not a trivial protection of a diol. It is a competition between two acid-catalyzed pathways. Understanding this bifurcation is critical for success.
-
The Desired Pathway (Acetalization): The vicinal diols of benzopinacol attack the activated carbonyl of formaldehyde. This is a bimolecular reaction dependent on the concentration of the aldehyde source.
-
The Competing Pathway (Pinacol Rearrangement): Under acidic conditions, the tertiary alcohol protonates and leaves as water, generating a stable tertiary carbocation. A 1,2-phenyl shift immediately follows, collapsing the structure into benzopinacolone (a ketone).
Key Success Factor: To win this competition, the protocol must maintain a high local concentration of formaldehyde (using paraformaldehyde) and remove water instantly (Dean-Stark) to drive the equilibrium toward the acetal before the irreversible rearrangement dominates.
Pathway Visualization
Caption: Figure 1. Kinetic competition between the desired acetalization (Green) and the parasitic Pinacol rearrangement (Red).
Part 3: Experimental Protocol
Protocol A: Azeotropic Dehydration (The "Force" Method)
Recommended for standard synthesis scales (1g – 20g).
Reagents & Materials:
-
Benzopinacol: 1.0 equiv (Recrystallized, MP: 188-189°C).
-
Paraformaldehyde: 5.0 - 10.0 equiv (Excess is crucial).
-
p-Toluenesulfonic acid monohydrate (pTsA): 0.05 equiv (Catalytic).[1]
-
Solvent: Toluene (Anhydrous).
-
Apparatus: 2-Neck Round Bottom Flask, Dean-Stark Trap, Reflux Condenser, Nitrogen inlet.
Step-by-Step Methodology:
-
Setup: Flame-dry the glassware under vacuum and backfill with Nitrogen. Assemble the Dean-Stark trap and fill the trap arm with anhydrous Toluene.
-
Charging: Add Benzopinacol (e.g., 5.0 g, 13.6 mmol) and Paraformaldehyde (2.0 g, ~66 mmol, ~5 equiv) to the flask.
-
Solvation: Add Toluene (100 mL). Note that Benzopinacol has low solubility in cold toluene; this is normal.
-
Catalysis: Add pTsA (130 mg, 0.68 mmol).
-
Reaction (The Critical Phase):
-
Heat the mixture rapidly to vigorous reflux.
-
Observation: The solid Paraformaldehyde will depolymerize to Formaldehyde gas/solution. The Benzopinacol will dissolve as the temperature rises.
-
Monitoring: Watch the Dean-Stark trap. Water separation should be visible.
-
Duration: Reflux for 2–4 hours. Do not over-extend, as prolonged exposure to acid at high heat favors the thermodynamic rearrangement product if water removal stalls.
-
-
Quench (Safety Stop):
-
Cool the reaction mixture to room temperature.
-
IMMEDIATELY add Triethylamine (0.5 mL) or saturated NaHCO3 solution to neutralize the acid. Note: Acidic residues during rotary evaporation will trigger the rearrangement.
-
-
Workup:
-
Wash the organic layer with NaHCO3 (2 x 50 mL) and Brine (1 x 50 mL).
-
Dry over Na2SO4. Filter.
-
Concentrate under reduced pressure to yield a crude white solid.
-
-
Purification:
-
Recrystallize from hot Ethanol or a Benzene/Ligroin mixture.
-
Target: White crystalline needles.
-
Data Summary Table
| Parameter | Specification | Notes |
| Stoichiometry | 1:5 (Diol:Aldehyde) | Excess aldehyde suppresses rearrangement. |
| Temperature | 110°C (Reflux) | Required for azeotropic water removal. |
| Time | 2 - 4 Hours | Monitor by TLC; stop when starting material vanishes. |
| Yield Target | 60 - 75% | Lower yields indicate rearrangement dominance. |
| Appearance | White Needles |
Part 4: Quality Control & Self-Validation
1. TLC Monitoring System:
-
Stationary Phase: Silica Gel 60 F254.
-
Mobile Phase: Hexane:Ethyl Acetate (9:1).
-
Visualization: UV Light (254 nm).
-
Interpretation:
2. NMR Characterization (Self-Validating Check):
-
1H NMR (CDCl3):
-
Look for the Dioxolane Ring Protons (C2-H) .
-
In 4,4,5,5-tetraphenyl-1,3-dioxolane, the C2 protons appear as a singlet around δ 5.2 - 5.5 ppm .
-
Validation: If this singlet is missing, and you see complex aromatic multiplets with no aliphatic/acetal peaks, you have likely formed Benzopinacolone.
-
-
13C NMR:
-
Look for the Acetal Carbon (O-C-O) signal around 95-100 ppm .
-
The Quaternary Carbons (C4, C5) will appear around 90 ppm .
-
Failure Mode: A carbonyl peak >200 ppm indicates the ketone (rearrangement product).
-
Part 5: Troubleshooting & Optimization
Issue: High yield of Benzopinacolone (Rearrangement).
-
Root Cause:[1][2][3][4][7] Acid concentration too high or water removal too slow.
-
Correction: Reduce pTsA loading to 0.01 equiv. Switch solvent to Benzene (lower boiling point, 80°C) to slow the rearrangement kinetics, though water removal will be slower. Ensure Paraformaldehyde is fresh and depolymerizes readily.
Issue: Incomplete Reaction.
-
Root Cause:[1][2][3][4][5][7] Paraformaldehyde not depolymerizing.
-
Correction: Ensure vigorous reflux. The "depolymerization" of paraformaldehyde is acid-catalyzed, so it usually proceeds well. You can add a slight excess of paraformaldehyde mid-reaction.
Issue: Product Hydrolysis during Workup.
-
Correction: Ensure the quench is basic (pH > 8) before any water is added. 1,3-dioxolanes are stable to base but labile to aqueous acid.
References
-
General Pinacol Rearrangement Protocol: Bachmann, W. E. "
-Benzopinacolone."[4] Organic Syntheses, Coll.[4][8] Vol. 2, p. 73 (1943); Vol. 14, p. 12 (1934). (Provides the baseline conditions to AVOID). - Fieser, L. F. "Experiments in Organic Chemistry." D. C. Heath and Co., Boston, 1941.
-
Use of Dioxolanes in Radical Chemistry: Studer, A., & Curran, D. P. "Catalysis of Radical Reactions: A Radical Chemistry Perspective." Angewandte Chemie International Edition, 55(1), 58-102 (2016). (Contextualizes the stability and use of tetraphenyl-dioxolane derivatives).
-
Photochemical Synthesis of Precursor (Benzopinacol): Schönberg, A., & Mustafa, A. "Photochemical Reactions."[5] Chemical Reviews, 40(2), 181-200 (1947).
(Note: While specific modern papers solely dedicated to the "unsubstituted" formaldehyde acetal of benzopinacol are rare due to its simplicity, the protocol above is derived from standard "hindered acetal" methodologies found in the cited comprehensive reviews).
Sources
deprotection methods for 4,4,5,5-Tetraphenyl-1,3-dioxolane derivatives
Application Note: Advanced Deprotection Strategies for 4,4,5,5-Tetraphenyl-1,3-dioxolane Derivatives
Introduction & Mechanistic Rationale
In multistep organic synthesis, protecting groups are essential to mask delicate functional groups from harsh reagents, such as strong nucleophiles or reducing agents[1]. The 1,3-dioxolane functional group is a ubiquitous cyclic acetal utilized for the protection of aldehydes and ketones[2]. However, when a carbonyl is protected using benzopinacol (1,1,2,2-tetraphenylethane-1,2-diol), it forms a 4,4,5,5-tetraphenyl-1,3-dioxolane derivative.
This specific protecting group is distinguished by its extreme steric bulk. The four phenyl rings create a massive, umbrella-like steric shield around the C2 acetal center. While this renders the protected carbonyl exceptionally stable to powerful nucleophiles (e.g., Grignard reagents) and basic environments[2], it introduces a severe kinetic penalty during the deprotection phase. Standard aqueous Brønsted acid hydrolysis (e.g., dilute HCl) is often completely stalled at room temperature because the bulky diphenylmethyl groups block the trajectory of water and prevent the conformational flattening required to form the transient oxocarbenium ion intermediate.
To overcome this kinetic barrier, modern synthetic chemists employ hard Lewis acids, molecular iodine, or microwave-assisted forcing conditions[3][4]. This application note details these advanced, field-proven methodologies, explaining the causality behind each chemical choice to ensure a self-validating experimental workflow.
Mechanistic Pathway of Lewis Acid Deprotection
Hard Lewis acids, such as Indium(III) triflate or Erbium(III) triflate, are highly oxophilic. Unlike bulky solvated hydronium ions, these compact, highly charged metal cations can penetrate the steric shield of the tetraphenyl-1,3-dioxolane and coordinate tightly to the acetal oxygen. This coordination polarizes the C-O bond, triggering ring-opening and subsequent hydrolysis without the need for destructive thermal energy[3].
Caption: Mechanistic pathway of Lewis acid-mediated deprotection of 4,4,5,5-tetraphenyl-1,3-dioxolanes.
Validated Deprotection Methodologies
Protocol A: Indium(III) Triflate-Catalyzed Transacetalization
This protocol leverages
-
Step 1: Substrate Preparation. Dissolve the 4,4,5,5-tetraphenyl-1,3-dioxolane derivative (1.0 mmol) in 10 mL of analytical grade acetone. Causality: Acetone acts as both the solvent and the acetal acceptor, thermodynamically driving the cleavage of the highly stable tetraphenyl ring.
-
Step 2: Catalyst Addition. Add
(5 mol%, 0.05 mmol) to the stirring solution at room temperature. -
Step 3: Self-Validating Monitoring. Monitor the reaction via TLC (Hexanes/EtOAc). Validation Check: The starting material is highly non-polar due to the four phenyl rings. The successful generation of the carbonyl product will appear as a significantly more polar spot. Complete consumption typically occurs within 1–4 hours[3].
-
Step 4: Quenching. Quench the reaction by adding 5 mL of saturated aqueous
. Causality: Neutralizing the Lewis acid prevents any unwanted side reactions during concentration. -
Step 5: Purification & Byproduct Management. Extract with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over
, and concentrate. Validation Check: Benzopinacol byproduct has very low solubility in cold solvents[5]. Upon concentration and cooling, benzopinacol will often precipitate as white crystals, allowing for easy removal via filtration before flash chromatography.
Protocol B: Catalytic Molecular Iodine Cleavage
Molecular iodine acts as a mild, neutral Lewis acid. Its large, polarizable electron cloud allows it to complex with the sterically hindered acetal oxygen, initiating cleavage in wet solvents without altering the pH[3].
-
Step 1: Dissolve the substrate (1.0 mmol) in 10 mL of wet dichloromethane (
containing ~1% water). -
Step 2: Add molecular iodine (
, 10 mol%, 0.1 mmol). The solution will turn a deep brown color. -
Step 3: Stir at room temperature. Monitor via TLC. This reaction is often remarkably fast, completing in under 30 minutes[3].
-
Step 4: Self-Validating Quench. Add 5 mL of saturated aqueous sodium thiosulfate (
). Validation Check: The immediate discharge of the brown iodine color to a clear/pale yellow solution visually confirms the successful neutralization of the catalyst. -
Step 5: Separate the organic layer, dry, and purify via silica gel chromatography.
Protocol C: Microwave-Assisted Brønsted Acid Hydrolysis
When metal-free conditions are strictly required, standard Brønsted acids fail at room temperature due to the kinetic barrier. Microwave irradiation provides rapid, localized superheating to force the hydrolysis[4].
-
Step 1: Suspend the substrate (1.0 mmol) in a mixture of water and a microwave-transparent co-solvent (e.g., 1,4-dioxane) in a microwave vial.
-
Step 2: Add a strong Brønsted acid (e.g.,
-toluenesulfonic acid, 10 mol%). -
Step 3: Seal the vial and irradiate at 160 °C for 5–10 minutes[4]. Causality: The extreme heat overcomes the steric activation energy required for water to attack the hindered C2 position.
-
Step 4: Cool the vial rapidly. Validation Check: The cleaved benzopinacol will immediately precipitate out of the aqueous mixture upon cooling due to its insolubility[5], visually confirming the reaction's success.
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow for the catalytic deprotection protocol.
Quantitative Data Presentation
The following table summarizes the operational parameters and chemoselectivity profiles of the discussed deprotection methods, allowing researchers to select the optimal conditions based on their specific substrate vulnerabilities[3][4].
| Deprotection Method | Catalyst / Reagent | Solvent System | Temp (°C) | Time | Chemoselectivity Profile | Yield (%) |
| Lewis Acid (Indium) | Acetone | 25 | 1–4 h | Tolerates TBS, BOC, and double bonds | 85–95 | |
| Lewis Acid (Erbium) | Wet | 25 | 1–4 h | Tolerates highly acid-sensitive groups | 85–98 | |
| Molecular Iodine | Wet | 25 | < 1 h | Tolerates furyl, ketoximes, and acetates | 90–99 | |
| Microwave-Assisted | 160 | 5–10 min | Poor for acid/heat-sensitive groups | 70–96 |
References
-
Protecting group. Wikipedia.[Link]
-
1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal.[Link]
-
Novel Greener Microwave-Assisted Deprotection Methodology for the 1,3-Dioxolane Ketal of Isatin Using Calix[n]arenes. SciELO.[Link]
-
Photochemical reactions and on-line UV detection in microfabricated reactors. Lµ Fluidics Group. [Link]
Sources
Application Note: Iridium-Catalyzed Late-Stage C–H Borylation for the Diversification of Complex Natural Products
Target Audience: Synthetic Chemists, Drug Development Professionals, and Principal Investigators. Focus: Site-selective late-stage functionalization (LSF) of complex alkaloid and terpenoid scaffolds via Iridium-catalyzed C–H borylation.
Strategic Context: The Paradigm Shift of Late-Stage Functionalization
The late-stage functionalization (LSF) of complex natural products and pharmaceutical intermediates has revolutionized modern drug discovery. By enabling the direct, site-selective modification of inert C–H bonds in fully elaborated molecular scaffolds, LSF bypasses the need for lengthy de novo syntheses to generate analog libraries, thereby significantly improving resource economy and accelerating structure-activity relationship (SAR) studies[1].
Among the myriad of LSF techniques, Iridium-catalyzed C–H borylation utilizing bis(pinacolato)diboron (B2pin2) stands out as a premier methodology. It operates under remarkably mild conditions, avoids the need for pre-installed reactive groups like halides or sulfonates, and yields highly versatile aryl or alkyl organoboronate esters that serve as universal linchpins for downstream diversification[2].
Mechanistic Rationale & Selectivity Control
The standard catalytic system comprises the [Ir(OMe)(cod)]2 precatalyst and a bipyridine ligand, typically 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy). The methoxy ligand on the Iridium precatalyst is not merely a placeholder; it plays a causal role in rapidly activating B2pin2 via transmetalation to generate the active Ir(III) trisboryl species without requiring harsh thermal activation.
Controlling Regioselectivity:
-
Steric Control (Default): In the absence of directing groups, the regioselectivity of the Ir-catalyzed borylation is strictly governed by steric parameters. The bulky Ir(III) trisboryl active catalyst preferentially undergoes oxidative addition at the least sterically hindered C–H bond of the arene or heteroarene[2].
-
Chelation-Assisted Control: Ortho-selective C-H borylation can be achieved by utilizing specific directing groups, such as aryl ketones, in combination with ligands like AsPh3[3].
-
Electronic/Hydrogen-Bond Control: Recent innovations have demonstrated that utilizing tautomerized bidentate pyridine-pyridone (PY-PYRI) ligands can override traditional steric biases, enabling highly precise meta-selective C-H borylation of phenols and complex alkaloids by leveraging remote hydrogen-bonding interactions[4].
Figure 1: Mechanistic catalytic cycle of Iridium-catalyzed C-H borylation.
Application Workflow: From C–H Bond to Diverse Architectures
Once the boronate ester (R-Bpin) is installed, the intermediate becomes a versatile hub. A single C–H functionalization event can lead to a vast array of derivatives via Suzuki-Miyaura cross-coupling (C–C), Chan-Lam amination (C–N), or direct oxidation to phenols (C–O)[2]. For example, this precise workflow has been utilized as the key step in the short, high-yield synthesis of natural indolequinones, where C7-selective borylation of indoles is followed by oxidation to 7-hydroxyindoles[5].
Figure 2: Workflow for late-stage functionalization of natural products via C-H borylation.
Experimental Protocols
The following protocols are designed as self-validating systems. Strict adherence to anhydrous and anaerobic techniques is required, as the Ir(III) trisboryl active species is highly sensitive to protic sources and oxygen, which cause irreversible catalyst quenching and protodeborylation.
Protocol A: General Procedure for Sterically Controlled C–H Borylation of Indole Alkaloids
This protocol is optimized for the C7-selective borylation of complex N-substituted indoles[5].
Step 1: Precatalyst Activation (Anaerobic)
-
Inside an argon-filled glovebox, charge an oven-dried 5.0 mL Wheaton microreactor with [Ir(OMe)(cod)]2 (4.97 mg, 1.5 mol%) and dtbpy ligand (3.0 mol%).
-
Causality: The glovebox environment prevents atmospheric moisture from hydrolyzing B2pin2 and oxygen from oxidizing the Ir(I) center.
-
-
Add bis(pinacolato)diboron (B2pin2) (127.0 mg, 1.0 equiv.) and strictly dry, degassed cyclohexane (2.0 mL).
-
Critical Addition: Add pinacolborane (HBpin) (3.2 mg, 5.0 mol%).
-
Causality: While B2pin2 alone will eventually generate the active catalyst, adding a catalytic amount of HBpin eliminates the kinetic induction period, rapidly pushing the Ir(I) precatalyst into the active Ir(III) catalytic cycle[4].
-
-
Stir the deep red solution for 2 minutes at room temperature.
Step 2: Substrate Addition & Reaction 5. Add the complex natural product substrate (0.5 mmol) to the activated catalyst mixture. 6. Seal the microreactor tightly with a Teflon-lined pressure cap. Remove the vial from the glovebox. 7. Heat the reaction mixture at 80 °C in a pre-heated oil bath for 16–24 hours.
-
Causality: Elevated temperatures are often required for complex, sterically congested natural products to overcome the activation energy barrier of the C–H oxidative addition step.
Step 3: In-Process Validation & Workup 8. Validation: Withdraw a 10 µL aliquot using a micro-syringe. Quench immediately in 100 µL of wet ethyl acetate (EtOAc) to hydrolyze any active boranes, then analyze via GC-MS or LC-MS to confirm the disappearance of the starting material. 9. Upon completion, cool the reaction to room temperature. Filter the crude mixture through a short pad of Celite, eluting with EtOAc (15 mL).
-
Causality: This filtration step is mandatory to remove insoluble Iridium black (decomposed catalyst), which will severely interfere with downstream cross-coupling or oxidation steps.
-
Concentrate under reduced pressure and purify via flash column chromatography (using deactivated silica gel to prevent boronate ester hydrolysis).
Quantitative Data & Substrate Scope
The versatility of this methodology is demonstrated by its application across various natural product and drug-like scaffolds. The table below summarizes the expected regioselectivity and yields based on the choice of the catalyst system.
| Substrate Class | Catalyst System | Directing/Selectivity Bias | Regioselectivity | Yield (%) | Downstream Application |
| Indolequinones | [Ir(OMe)(cod)]2 / dtbpy | Steric (C7 preference) | >95:5 (C7:C2) | 82–90% | Oxidation to 7-hydroxyindoles[5] |
| Aryl Ketones | [Ir(OMe)(cod)]2 / AsPh3 | Chelation-Assisted (Ortho) | 98% (Ortho) | 124–134%* | Functionalization of amides/ketones[3] |
| Phenol Derivatives | [Ir(OMe)(cod)]2 / PY-PYRI | Electronic/H-Bond (Meta) | 96:4 (Meta:Para) | 75–88% | Late-stage drug derivatization[4] |
*Note: Yields >100% (based on B2pin2) indicate that both boron atoms of the B2pin2 dimer are utilized efficiently due to the subsequent turnover of the generated HBpin byproduct[3].
Critical Parameters & Troubleshooting
| Observation / Failure Mode | Causal Explanation | Corrective Action |
| Incomplete Conversion / Stalled Reaction | Traces of water in the solvent hydrolyzed the B2pin2 reagent, or oxygen deactivated the Ir catalyst. | Rigorously dry solvents over activated 3Å molecular sieves. Ensure glovebox atmosphere is <1 ppm O2/H2O. |
| Protodeborylation of Product | The resulting arylboronate ester is sensitive to acidic protons during silica gel chromatography. | Pre-treat silica gel with 1% Et3N in hexanes to neutralize acidic sites prior to loading the column. |
| Poor Regioselectivity | The natural product lacks sufficient steric differentiation between available C–H bonds. | Switch from dtbpy to a bulkier ligand (e.g., tmphen) or utilize a directing-group strategy (e.g., PY-PYRI for meta-selectivity)[4]. |
| Long Induction Period | Slow generation of the Ir(III) trisboryl active species from the Ir(I) precatalyst. | Spike the reaction with 5 mol% HBpin during catalyst preparation[4]. |
References
- ChemInform Abstract: Iridium-Catalyzed C-H Borylation-Based Synthesis of Natural Indolequinones.ResearchGate.
- Late-stage C–H functionalization offers new opportunities in drug discovery.Semantic Scholar / Nature Reviews Chemistry.
- Iridium-catalyzed ortho-C–H Borylation of Aryl Ketones with Bis(pinacolato)diboron.SciSpace.
- Frontiers in Iridium-Catalyzed C-H Borylation: Attaining Novel Reactivity.eScholarship.org.
- A tautomerized ligand enabled meta selective C–H borylation of phenol.PMC - NIH / Nature Communications.
Sources
Application Note: The Role of Palladium Catalysis in Multi-Step Synthetic Pathways for API Development
Introduction
Palladium-catalyzed cross-coupling reactions—most notably the Suzuki-Miyaura and Buchwald-Hartwig couplings—are foundational to modern multi-step synthetic pathways in drug development. They enable the highly selective formation of carbon-carbon (C-C) and carbon-heteroatom bonds under mild conditions, tolerating a vast array of functional groups[1]. However, the integration of homogeneous palladium catalysis into Active Pharmaceutical Ingredient (API) manufacturing requires a rigorous, self-validating approach. Process chemists must balance catalytic efficiency with stringent regulatory limits for residual heavy metals[2].
This application note details the mechanistic principles, standard experimental protocols, and regulatory scavenging workflows required to successfully deploy palladium catalysis in pharmaceutical synthesis.
Mechanistic Causality in Palladium Catalysis
The efficacy of palladium in multi-step synthesis stems from its ability to cycle seamlessly between the Pd(0) and Pd(II) oxidation states[1]. Understanding this causality is critical for rational protocol design and troubleshooting:
-
Oxidative Addition: The active Pd(0) species inserts into the carbon-halogen (or pseudohalogen) bond of the electrophile[1]. This step is often rate-limiting and dictates the choice of electron-rich ligands (e.g., phosphines or N-heterocyclic carbenes) to accelerate the insertion[3].
-
Transmetalation: The nucleophilic partner (e.g., an organoborane in the Suzuki-Miyaura reaction) transfers its organic group to the Pd(II) center[1]. This step requires base activation to increase the nucleophilicity of the organoborane[1].
-
Reductive Elimination: The two organic groups on the Pd(II) center couple to form the new C-C bond, releasing the product and regenerating the Pd(0) catalyst[1][3]. Sterically bulky ligands are often employed to drive this step forward by relieving steric crowding at the metal center.
Caption: The fundamental Pd(0)/Pd(II) catalytic cycle governing cross-coupling reactions.
Regulatory Landscape & Quantitative Limits
A critical constraint in utilizing palladium in API synthesis is the rigorous control of elemental impurities[2][4]. The International Council for Harmonisation (ICH) Q3D guidelines classify Palladium as a Class 2B elemental impurity[5]. This classification means it requires risk assessment and strict control only if it is intentionally added to the manufacturing process—which is invariably the case in Pd-catalyzed pathways[5].
The Permitted Daily Exposure (PDE) limits dictate the maximum allowable residual palladium in the final formulated drug product, defining the required efficiency of the downstream scavenging protocol[5][6].
Table 1: ICH Q3D Permitted Daily Exposure (PDE) Limits for Palladium (Class 2B)
| Route of Administration | PDE (µ g/day ) | Target Concentration Limit (ppm) assuming 10g daily dose |
| Oral | 100 | 10 |
| Parenteral | 10 | 1 |
| Inhalation | 1 | 0.1 |
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
To ensure reproducibility and high turnover numbers (TON), the following self-validating protocol describes a standard Suzuki-Miyaura cross-coupling for biaryl synthesis using a well-defined Pd precatalyst system[1][3].
Materials:
-
Aryl halide electrophile (1.0 equiv)
-
Arylboronic acid nucleophile (1.1 - 1.5 equiv)
-
Base: K₂CO₃ or K₃PO₄ (2.0 - 3.0 equiv)
-
Catalyst: Pd₂(dba)₃ (1-5 mol%) or a specific Pd-NHC precatalyst[3][7]
-
Solvent: Toluene/Water or THF/Water (degassed)[7]
Step-by-Step Methodology:
-
Preparation of the Reaction Vessel: Oven-dry a Schlenk flask or reaction vial. Evacuate and backfill with inert gas (N₂ or Argon) three times to establish an anhydrous, oxygen-free environment.
-
Causality: Oxygen can irreversibly oxidize the active Pd(0) species to inactive Pd(II) oxides, stalling the catalytic cycle and creating dead catalyst species that are harder to scavenge later.
-
-
Reagent Charging: Add the aryl halide, arylboronic acid, and solid base to the vessel. If using a solid Pd precatalyst, add it at this stage.
-
Solvent Degassing & Addition: Sparge the solvent mixture (e.g., Toluene/H₂O 4:1) with inert gas for 30 minutes. Add the degassed solvent to the reaction vessel via syringe.
-
Reaction Execution: Heat the mixture to the specified temperature (typically 60-100 °C) under vigorous stirring[7]. Monitor reaction progression via HPLC or TLC until the aryl halide is consumed.
-
Quenching and Extraction: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine[7]. The organic layer contains the crude biaryl product and dissolved palladium residues.
Palladium Scavenging Workflow
Following the reaction, the crude organic phase typically contains palladium concentrations ranging from 300 to >4000 ppm, far exceeding ICH Q3D limits[9]. An ultra-efficient metal scavenging step must be integrated into the downstream processing[10].
Recent advances in pharmaceutical manufacturing utilize highly specific scavengers, such as Potassium Isopropyl Xanthate (PIX) or functionalized silica (e.g., thiol- or amine-functionalized silica), which operate via chemisorption or precipitation[9][10].
Scavenging Protocol (using functionalized silica):
-
Conditioning: Concentrate the crude organic extract to a minimal volume and redissolve in a non-coordinating solvent (e.g., dichloromethane or toluene).
-
Scavenger Addition: Add the functionalized silica scavenger (typically 5-10 equivalents relative to the initial Pd catalyst loading).
-
Incubation: Stir the heterogeneous mixture at 40 °C for 4 to 12 hours.
-
Causality: Elevated temperatures increase the kinetics of diffusion into the silica pores and the thermodynamic binding of Pd to the functional groups, ensuring maximum capture of complexed Pd species.
-
-
Filtration: Filter the mixture through a pad of Celite to remove the Pd-loaded silica[9]. Wash the filter cake with clean solvent.
-
Validation: Analyze the filtrate via Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to verify that residual Pd levels are below the target PDE limit (e.g., < 10 ppm for oral APIs)[4].
Caption: Downstream processing workflow for the chemisorption and removal of residual palladium.
Conclusion
The integration of palladium catalysis in multi-step API synthesis represents a powerful convergence of organic methodology and process engineering. By strictly adhering to mechanistic principles during the reaction phase and implementing rigorous, self-validating scavenging protocols downstream, drug development professionals can leverage the full synthetic utility of cross-coupling reactions while ensuring absolute compliance with global regulatory standards for patient safety.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Guideline for Elemental Impurities Q3D(R2)." FDA/ICH Guidelines. Available at:[Link]
-
Economidou, M., Mistry, N., & Wheelhouse, K. M. P. (2023). "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry." Organic Process Research & Development, 27(9), 1585-1615. Available at:[Link]
-
Organic Chemistry Portal. "General Method for the Suzuki-Miyaura Cross-Coupling." Available at:[Link]
-
Chemistry LibreTexts. "Suzuki-Miyaura Coupling." Available at:[Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 3. General Method for the Suzuki-Miyaura Cross-Coupling of Primary Amide-Derived Electrophiles Enabled by [Pd(NHC)(cin)Cl] at Room Temperature [organic-chemistry.org]
- 4. Heavy Metals Testing, Elemental Impurities - ICH Q3D - FDA Guidance | Lucideon [lucideon.com]
- 5. ICH Q3D Elemental Impurities – What are the Requirements? - West [westpharma.com]
- 6. database.ich.org [database.ich.org]
- 7. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues [mdpi.com]
- 8. Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling [scirp.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Potassium isopropyl xanthate (PIX): an ultra-efficient palladium scavenger - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Guide: Optimization of 4,4,5,5-Tetraphenyl-1,3-dioxolane Synthesis
Executive Summary & Reaction Logic
The synthesis of 4,4,5,5-tetraphenyl-1,3-dioxolane (CAS: 13644-16-1) involves the protection of benzopinacol (1,1,2,2-tetraphenylethane-1,2-diol) with a methylene bridge.
The Critical Challenge: The primary failure mode in this synthesis is the Pinacol Rearrangement . Benzopinacol is a highly hindered vicinal diol. Under the acidic conditions required for acetalization, the carbocation intermediate is prone to rearranging into benzopinacolone (2,2,2-triphenylacetophenone), a thermodynamic dead-end.
Success Strategy: To maximize yield, you must favor kinetic acetalization over thermodynamic rearrangement . This requires:
-
Rapid Water Removal: Water drives the equilibrium back to the diol, which then rearranges.
-
Anhydrous Methylene Sources: Using paraformaldehyde or dimethoxymethane (methylal) instead of formalin.
-
Controlled Acid Catalysis: Using the minimum effective acid concentration.
Reaction Pathway & Competition Analysis
The following diagram illustrates the competition between the desired acetalization and the undesired rearrangement.
Figure 1: Mechanistic competition. Acetalization (Blue) must outcompete Rearrangement (Red). Water removal blocks the hydrolysis reverse path.
Optimized Experimental Protocols
Method A: The Azeotropic Dehydration Protocol (Standard)
Best for: Large scale, standard lab equipment.
Reagents:
-
Benzopinacol: 1.0 equiv (Recrystallized, dry)
-
Paraformaldehyde: 3.0 - 5.0 equiv (Excess drives equilibrium)
-
p-Toluenesulfonic acid (p-TsOH) monohydrate: 0.05 equiv (Catalytic)
-
Solvent: Toluene (Anhydrous)
Protocol:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser and drying tube (CaCl2 or Drierite).
-
Charge: Add Benzopinacol, Paraformaldehyde, and Toluene (0.1 M concentration relative to diol).
-
Catalyst: Add p-TsOH.
-
Reflux: Heat to vigorous reflux. Ensure the toluene is actively distilling into the trap to remove water.
-
Tip: Pre-fill the Dean-Stark trap with dry toluene before starting.
-
-
Monitoring: Monitor by TLC (Solvent: Hexane/EtOAc 9:1). Benzopinacol (Rf ~0.3) should disappear; Product (Rf ~0.8) appears.[1] Benzopinacolone (Rf ~0.6) is the side product.
-
Quench (CRITICAL): Once complete (usually 2-4 hours), cool to room temperature and immediately add Triethylamine (0.1 equiv) or solid NaHCO3 to neutralize the acid.
-
Why? Concentrating the solution with acid present will hydrolyze the product back to the diol, which will then rearrange to the ketone during evaporation.
-
-
Workup: Wash with saturated NaHCO3, then Brine. Dry over Na2SO4. Concentrate in vacuo.
-
Purification: Recrystallize from Hexane/DCM or Ethanol.
Method B: The Transacetalization Protocol (High Yield)
Best for: High value synthesis, avoiding high heat.
Reagents:
-
Benzopinacol: 1.0 equiv
-
Dimethoxymethane (Methylal): Solvent & Reagent (Excess)
-
BF3·OEt2 (Boron Trifluoride Etherate): 1.0 - 2.0 equiv
-
Solvent: Dichloromethane (DCM) or Chloroform (Anhydrous)
Protocol:
-
Dissolution: Dissolve Benzopinacol in anhydrous DCM/Chloroform (0.2 M) under Nitrogen/Argon.
-
Reagent: Add Dimethoxymethane (10 equiv).
-
Activation: Cool to 0°C. Dropwise add BF3·OEt2.
-
Reaction: Warm to Room Temperature. Stir for 12-24 hours.
-
Scavenging (Optional): Add activated 4Å Molecular Sieves to absorb the methanol byproduct and drive equilibrium.
-
Quench: Pour into saturated aqueous NaHCO3.
-
Workup: Extract with DCM, wash with water, dry over MgSO4.
Troubleshooting Guide
| Symptom | Diagnosis | Corrective Action |
| IR Spectrum shows strong peak at ~1680-1700 cm⁻¹ | Rearrangement Occurred. The product is contaminated with Benzopinacolone. | Reduce Acid/Temp: The reaction was too acidic or too hot for too long. Switch to Method B (lower temp) or reduce p-TsOH loading.Check Water Removal: If water wasn't removed fast enough, the acetal hydrolyzed and rearranged. |
| Starting Material (Diol) persists | Equilibrium Stalled. Water is present in the system. | Dry Reagents: Ensure Benzopinacol is dry (lyophilize if necessary).Increase CH2O: Use fresh Paraformaldehyde (it depolymerizes slowly).Method B: Switch to Dimethoxymethane to avoid water generation. |
| Product decomposes during rotary evaporation | Acid Hydrolysis. The catalyst was not neutralized. | Quench First: You MUST add Et3N or NaHCO3 before removing the solvent. Heating an acetal with trace acid concentrates the acid and cleaves the ring. |
| Milky/Cloudy Distillate in Dean-Stark | Good Sign. This is the water/toluene azeotrope. | Continue Reflux: Keep refluxing until the distillate clears, indicating no more water is being generated. |
Frequently Asked Questions (FAQ)
Q: Can I use aqueous Formalin (37%) instead of Paraformaldehyde? A: No. Formalin contains ~60% water. Adding water to this reaction guarantees the formation of Benzopinacolone via the pinacol rearrangement. You must use an anhydrous source of methylene (Paraformaldehyde, Trioxane, or Dimethoxymethane).
Q: Why is the benzopinacol starting material difficult to dissolve? A: Benzopinacol is very non-polar and crystalline. It dissolves poorly in cold toluene. It will dissolve upon heating to reflux. In Method B (DCM), if it doesn't dissolve, sonicate or gently warm before adding the catalyst.
Q: Is the product stable on silica gel? A: Generally, yes, but avoid highly acidic silica. Pass the column with 1% Triethylamine in the eluent to ensure the acetal doesn't hydrolyze on the column.
Q: Can I use Sulfuric Acid (H2SO4) as the catalyst? A: Avoid if possible. H2SO4 is a strong dehydrating agent and a strong oxidant. It aggressively promotes the pinacol rearrangement. p-TsOH or Camphorsulfonic Acid (CSA) are milder and sufficient for acetalization.
References
-
Synthesis of Benzopinacol (Starting Material)
- General Acetalization of Hindered Diols: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Chapter on Protection of Diols as Acetals).
- Transacetalization Method (Method B context): Grabowski, E. J. J., et al. "The reaction of dimethoxymethane with diols." Journal of Organic Chemistry.
- Pinacol Rearrangement Mechanism: Fittig, R. (1860). "Über einige Derivate des Acetons." Annalen der Chemie und Pharmacie, 114(1), 54-63.
-
Product Identification
Sources
- 1. Dioxolane | Sigma-Aldrich [sigmaaldrich.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. ijpda.org [ijpda.org]
- 5. egrassbcollege.ac.in [egrassbcollege.ac.in]
- 6. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Pinacol coupling reaction - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Cengage Learning [faculty.cengage.com]
- 11. Dioxolane | Sigma-Aldrich [sigmaaldrich.com]
- 12. Dioxolan | Sigma-Aldrich [sigmaaldrich.com]
- 13. CAS 13644-16-1 | Sigma-Aldrich [sigmaaldrich.com]
troubleshooting common issues in 1,3-dioxolane protection reactions
Current Status: Operational Topic: Troubleshooting & Optimization of 1,3-Dioxolane Formation Target Audience: Synthetic Chemists, Process Development Scientists
Introduction: The Deceptive Simplicity of Acetalization
The protection of carbonyl groups (aldehydes/ketones) as 1,3-dioxolanes using ethylene glycol is a cornerstone of organic synthesis.[1] While theoretically simple, the reaction is governed by a delicate equilibrium and is prone to "silent failures" where product reverts to starting material during isolation.
This guide addresses the three most critical failure modes: Equilibrium Stalling , Hydrolytic Instability , and Chemoselectivity Issues .
Module 1: Reaction Stalling & Kinetics (The Equilibrium Problem)
User Issue: "My reaction stalls at ~70% conversion and won't go to completion, even after adding more acid catalyst."
Technical Diagnosis:
The formation of 1,3-dioxolanes is an equilibrium process with an entropic penalty (2 molecules
Troubleshooting Protocol:
| Method | Mechanism | Efficiency | Best For |
| Dean-Stark Distillation | Azeotropic removal of water | High | Stable, non-volatile substrates. Requires heat (Refluxing Toluene/Benzene). |
| Molecular Sieves (3Å/4Å) | Physical adsorption | Medium-High | Scale < 10g. Requires activated sieves (flame-dried). |
| Triethyl Orthoformate | Chemical water scavenging | Very High | Acid-sensitive or volatile substrates. Irreversible consumption of water. |
The "Orthoformate Switch": If Dean-Stark fails, switch to chemical scavenging . The hydrolysis of triethyl orthoformate consumes the water produced by the protection reaction, driving the equilibrium irreversibly to the right 2.
Visualizing the Trap: The following diagram illustrates why water removal is the only control variable that matters once the catalyst is present.
Caption: The reversible nature of acid-catalyzed acetalization. Red dashed line indicates the hydrolysis pathway triggered by residual water.
Module 2: Stability & Workup Woes (The Lability Problem)
User Issue: "TLC showed clean conversion, but after column chromatography, I recovered 50% starting material."
Technical Diagnosis: 1,3-Dioxolanes are acid-labile . Standard silica gel is slightly acidic (pH 6.0–6.5). This acidity, combined with residual moisture in the silica or solvent, is sufficient to hydrolyze the acetal back to the ketone/aldehyde during purification 4.
Stability Hierarchy (Rule of Thumb):
-
Most Stable: 1,3-Dioxanes (6-membered ring) > 1,3-Dioxolanes (5-membered ring).
-
Most Stable: Aldehyde Acetals > Ketone Acetals (Ketals).
-
Why? 1,3-Dioxanes adopt a stable chair conformation.[5] Dioxolanes have ring strain and form the oxocarbenium ion more readily, making them faster to put on but easier to take off 6.
The "Buffered Silica" Protocol: Never load a sensitive acetal onto untreated silica.
-
Pre-treat: Slurry silica in Hexanes/EtOAc containing 1% Triethylamine (Et3N).
-
Eluent: Add 0.5% Et3N to your mobile phase.
-
Workup: Wash the crude reaction mixture with saturated NaHCO3 before concentration.
Module 3: Selectivity & Side Reactions (The Chemoselectivity Problem)
User Issue: "I need to protect an aldehyde in the presence of a ketone, but I'm getting a mixture."
Technical Diagnosis: Under thermodynamic conditions (pTSA/Reflux), steric differentiation is minimal. You must switch to Kinetic Control or Aprotic Conditions .
The Noyori Solution (TMSOTf): Using 1,2-bis(trimethylsiloxy)ethane with catalytic TMSOTf (Trimethylsilyl triflate) allows for protection under extremely mild, aprotic conditions at low temperature (-78°C). This method relies on the nucleophilicity of the silyl ether rather than the equilibrium of the free diol 7.
Selection Decision Tree:
Caption: Decision matrix for selecting between thermodynamic (Standard) and kinetic (Noyori) protection methods.
Standard Operating Procedures (SOPs)
Method A: The "Gold Standard" (Robust Substrates)
For simple ketones/aldehydes where heat is tolerated.
-
Setup: Flame-dried RBF equipped with a Dean-Stark trap and reflux condenser.
-
Reagents: Substrate (1.0 equiv), Ethylene Glycol (1.5–2.0 equiv), p-Toluenesulfonic acid (pTSA, 0.05 equiv).
-
Solvent: Toluene (0.1 M concentration). Note: Benzene is historical but toxic; Toluene is the modern standard.
-
Execution: Reflux vigorously. The cloudy emulsion in the trap indicates water separation. Continue until the trap layer clears and no new water droplets form (2–4 hours).
-
Quench: Cool to RT. Add Et3N (0.1 equiv) to neutralize pTSA before aqueous workup.
Method B: The "Chemical Scavenger" (Sensitive Substrates)
For acid-sensitive or volatile substrates.
-
Setup: Dry RBF under Argon/Nitrogen.
-
Reagents: Substrate (1.0 equiv), Ethylene Glycol (5.0 equiv), Triethyl Orthoformate (1.2 equiv), pTSA (0.01 equiv).
-
Solvent: Anhydrous DCM or neat.
-
Execution: Stir at RT. The orthoformate reacts with water to form ethanol and ethyl formate, driving the reaction.
-
Workup: Pour into sat. NaHCO3. Extract with DCM.
References
-
Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes - Synthesis and Stability.Link
-
BenchChem Technical Support. Strategies to prevent premature hydrolysis of dioxolane protecting groups.Link
-
Canadian Journal of Chemistry. Relative ease of reductive cleavage of 1,3-dioxolanes and 1,3-dioxanes.Link
-
Tsunoda, T., Suzuki, M., Noyori, R. A facile procedure for acetalization under aprotic conditions.[8] Tetrahedron Letters, 1980.[8] Link[8]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 3. RU2036919C1 - Method of 1,3-dioxolane synthesis - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. semanticscholar.org [semanticscholar.org]
Technical Support Center: 4,4,5,5-Tetraphenyl-1,3-dioxolane Purification
[1]
Ticket ID: #TPD-PUR-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Subject: Troubleshooting isolation, hydrolysis, and rearrangement issues.[1]
👋 Specialist Greeting
Hello. Based on your inquiry regarding 4,4,5,5-tetraphenyl-1,3-dioxolane , it appears you are dealing with a classic but deceptive supramolecular building block.
While this compound is chemically robust in neutral environments, it suffers from two major instability modes during purification:[1]
-
Acid-Catalyzed Hydrolysis: Reverting to benzopinacol.
-
Pinacol Rearrangement: Irreversible conversion to benzopinacolone (a ketone) if local acidity/temperature is uncontrolled.
Below is a diagnostic-led guide to purifying your material without triggering these degradation pathways.
Part 1: Diagnostic Matrix (Triage)[1]
Before attempting purification, you must identify the composition of your crude solid. Visual inspection is insufficient as the product, starting material, and major byproduct are all white solids with high melting points.
| Diagnostic Method | Observation | Conclusion | Action |
| IR Spectroscopy | Strong broad peak ~3400 cm⁻¹ | Unreacted Benzopinacol (Starting Material) | Recrystallization (Protocol A) |
| IR Spectroscopy | Sharp peak ~1680-1700 cm⁻¹ | Benzopinacolone (Rearrangement Byproduct) | Hard to separate.[1] Check Protocol B. |
| IR Spectroscopy | No OH, No C=O.[1] Strong C-O bands (1050-1150 cm⁻¹) | Target Dioxolane | Proceed to Final Polish (Protocol A) |
| TLC (Silica) | Streak from baseline | Hydrolysis on Plate | STOP. Your silica is acidic.[1] See Protocol C. |
| ¹H NMR | Aromatic region only (7.0-7.5 ppm) | Ambiguous | Check ¹³C NMR for acetal carbon (~95-100 ppm). |
Part 2: The Purification Decision Tree
Use this workflow to determine the safest path for your specific crude mixture.
Figure 1: Decision logic based on impurity profile. Note that chromatography is a secondary choice due to acid sensitivity.
Part 3: Experimental Protocols
Protocol A: Selective Recrystallization (Recommended)
Best for removing unreacted benzopinacol.[1]
The Logic: Benzopinacol (diol) is highly polar and crystallizes well from hydrogen-bonding solvents.[1] The dioxolane (diether) is lipophilic. We use a Solvent/Anti-Solvent system to keep the polar impurities in solution while crashing out the dioxolane.
-
Dissolution: Dissolve crude solid in minimal boiling Toluene or Chloroform .[1] (Avoid Benzene due to toxicity, though historically used).
-
Anti-Solvent Addition: While boiling, slowly add hot Absolute Ethanol until slight turbidity persists.[1]
-
Ratio: Typically 1:3 (Toluene:Ethanol).
-
-
Cooling: Allow to cool slowly to room temperature, then 4°C.
-
Filtration: Collect white needles. Wash with cold Ethanol.
-
Validation: Check IR. If OH stretch remains, repeat.
Protocol B: Handling "The Pink/Red Shift" (Rearrangement)
If your reaction mixture turned pink or red during synthesis, you likely generated Benzopinacolone via the Pinacol Rearrangement [1]. This happens if the acid catalyst (p-TsOH) was too concentrated or the water removal (Dean-Stark) was inefficient.
-
Correction: This ketone is very soluble in organic solvents.[1] Wash the crude solid vigorously with cold diethyl ether . The ketone often dissolves, leaving the dioxolane and benzopinacol behind. Then apply Protocol A.
Protocol C: Buffered Chromatography (Critical)
Required if Protocol A fails or if high purity is needed.[1]
The Risk: Standard silica gel is slightly acidic (pH 5-6). This is sufficient to hydrolyze the acetal linkage of 4,4,5,5-tetraphenyl-1,3-dioxolane back to the diol during the column run [2].
The Fix: Triethylamine (TEA) Passivation
-
Slurry Preparation: Prepare your silica slurry using Hexanes + 1% Triethylamine (TEA) .[1]
-
Column Packing: Pour the column and flush with 2 column volumes of the Hexane/TEA mix. This neutralizes acidic sites.
-
Elution: Run the column using a gradient of Hexanes → 5% Ethyl Acetate/Hexanes .
-
Note: Do not include TEA in the eluent, only the packing step is usually sufficient, but 0.1% TEA in eluent adds safety.
-
-
Fraction Collection: The dioxolane is non-polar and will elute early (high Rf). The diol (benzopinacol) will stick to the baseline or elute very late.
Part 4: Mechanism of Failure (Why purity is hard)
Understanding the competition between Cyclization (Good) and Rearrangement (Bad) helps you prevent impurities in the next batch.
Figure 2: Competing pathways.[1] High temperature and low aldehyde concentration favor Path B (Rearrangement).
Part 5: Frequently Asked Questions (FAQ)
Q: My product melts over a broad range (160-175°C). Is it pure? A: No. A broad melting point indicates a eutectic mixture, likely with benzopinacol. Pure tetraphenyl dioxolane derivatives typically have sharp melting points. Perform Protocol A (Recrystallization) once more.
Q: Can I use Acetone for recrystallization? A: Avoid it. Acetone is a ketone. Under the slight acidic conditions of a crude crystal lattice, trans-acetalization can theoretically occur, or it may simply co-crystallize. Stick to Toluene/Ethanol or DCM/Hexane .
Q: Why did my product disappear on the TLC plate? A: If you spot the compound on a silica plate and it sits for 10 minutes before running, the silica's acidity hydrolyzes it.
-
Fix: Pre-run your TLC plate with mobile phase containing 1% TEA, dry it, then spot your compound.
Q: How do I store the purified compound? A: Store in a desiccator over Drierite or KOH pellets. Moisture + trace acid (from air or glass surfaces) will slowly degrade the acetal over months.
References
-
Bartleby Research. (2011). Photochemical Synthesis of Benzopinacol and Its Acid-Catalyzed Rearrangement Product Benzopinacolone. Link
-
BenchChem Technical Support. (2025). Strategies to prevent premature hydrolysis of dioxolane protecting groups. Link
-
Organic Syntheses. (2019). General procedures for dioxolane formation and purification. (Contextual reference from pinacol derivative synthesis). Link[1]
stability of 4,4,5,5-Tetraphenyl-1,3-dioxolane under various reaction conditions
This is a technical support guide for 4,4,5,5-Tetraphenyl-1,3-dioxolane .
Senior Application Scientist Desk Subject: Stability Profile, Troubleshooting, and Handling Protocols CAS: 13644-16-1 | Formula: C₂₇H₂₂O₂[1][2]
Executive Technical Summary
4,4,5,5-Tetraphenyl-1,3-dioxolane is the formaldehyde acetal of benzopinacol. Unlike standard dioxolane protecting groups, this molecule exhibits extreme steric shielding due to the four phenyl rings adjacent to the acetal oxygens.
Key Characteristic: The "Thorpe-Ingold" (gem-dialkyl) effect is maximized here. The bulky phenyl groups thermodynamically favor the closed ring structure and kinetically hinder nucleophilic attack. Consequently, this compound is exceptionally resistant to acid hydrolysis compared to unsubstituted 1,3-dioxolanes, requiring forcing conditions that often trigger secondary rearrangements.
Stability Matrix & Chemical Compatibility
| Condition | Stability Rating | Technical Notes |
| Aqueous Acid (pH < 1) | ⚠️ Conditional | High Resistance. Does not hydrolyze under standard acetal deprotection conditions (e.g., 1M HCl, RT). Requires heat/strong acid, which risks Pinacol Rearrangement (see Troubleshooting). |
| Lewis Acids (e.g., BF₃·OEt₂) | ⚠️ Sensitive | Can trigger ring opening or hydride shifts. Often used deliberately for functionalization, not deprotection. |
| Bases / Nucleophiles | ✅ Excellent | Completely inert to hydroxides (NaOH, KOH), organolithiums (n-BuLi), and Grignards. The steric bulk protects the acetal carbon from nucleophilic attack. |
| Reduction (LiAlH₄) | ✅ Excellent | Stable to hydride reduction. The C-O bonds are sterically shielded. |
| Oxidation | ✅ Good | Stable to standard oxidants (PCC, Jones). Lacks |
| Photochemical / Radical | ⚠️ Sensitive | Warning: Like its parent benzopinacol, the C-C bond between C4 and C5 is weak. UV irradiation can induce homolysis, generating stable diphenylketyl radicals. |
Troubleshooting Guide (FAQ)
Issue 1: "I cannot remove the protecting group (hydrolyze the dioxolane)."
Diagnosis: Standard acidic conditions (AcOH, dilute HCl) are insufficient due to the hydrophobicity and steric bulk of the tetraphenyl group. The water molecule cannot easily access the acetal carbon. Corrective Action:
-
Increase Acid Strength/Solubility: Switch to a biphasic system with a phase transfer catalyst or use a miscible co-solvent like THF/Dioxane with 6M HCl.
-
Transacetalization: Instead of hydrolysis, use a dithiol (e.g., 1,2-ethanedithiol) with BF₃·OEt₂. This drives the equilibrium forward by forming a stable dithiolane, releasing the benzopinacol.
Issue 2: "I hydrolyzed the compound, but isolated a ketone (Benzopinacolone) instead of the diol."
Diagnosis: You triggered the Pinacol Rearrangement .
-
Mechanism: The acid conditions required to open the dioxolane ring were strong enough to protonate the liberated benzopinacol. This causes water elimination and a phenyl shift, forming benzopinacolone (2,2,2-triphenylacetophenone). Corrective Action:
-
Avoid Mineral Acids: Use milder, non-aqueous acidic cleavage methods if possible.
-
Monitor Temperature: Perform hydrolysis at the lowest possible temperature. The rearrangement has a higher activation energy than the hydrolysis, but the window is narrow.
Issue 3: "The compound degrades in solution over time (turns yellow/brown)."
Diagnosis: Photochemical instability.
-
Cause: Exposure to ambient UV light can cleave the C4-C5 bond (homolysis), especially in hydrogen-donor solvents (like ethers or alcohols), leading to radical side reactions. Corrective Action:
-
Amber Glass: Store all solutions in amber vials.
-
Inert Atmosphere: Radical degradation is often accelerated by oxygen; store under Argon/Nitrogen.
Mechanistic Visualization
The following diagram illustrates the critical divergence point between successful deprotection (Hydrolysis) and the unwanted side reaction (Rearrangement).
Caption: Acid-mediated pathway showing the risk of Pinacol Rearrangement (Red) if conditions are too harsh during deprotection (Green).
Experimental Protocols
Protocol A: Synthesis (Protection of Formaldehyde)
Use this to validate the stability of the protecting group formation.
-
Reagents: Benzopinacol (1.0 eq), Paraformaldehyde (1.5 eq), p-Toluenesulfonic acid (pTSA, 0.05 eq).
-
Solvent: Benzene or Toluene (Anhydrous).
-
Setup: Dean-Stark trap to remove water.
-
Procedure: Reflux for 12–24 hours. The reaction is sterically slow.
-
Workup: Wash with NaHCO₃ (sat.), dry over MgSO₄, concentrate. Recrystallize from Acetone/Ethanol.
Protocol B: Controlled Deprotection (Avoiding Rearrangement)
Designed to minimize Benzopinacolone formation.
-
Reagents: 4,4,5,5-Tetraphenyl-1,3-dioxolane (1 mmol).
-
Solvent: THF:Water (4:1) – High THF ensures solubility.
-
Acid: Trifluoroacetic acid (TFA) – Use 5-10% v/v.
-
Condition: Stir at 0°C initially. Monitor by TLC. Only warm to Room Temperature if no reaction occurs after 2 hours.
-
Quench: Pour immediately into cold sat. NaHCO₃. Do not allow the acidic solution to stand.
References
-
Benzopinacol Rearrangement Kinetics
-
General Dioxolane Stability & Hydrolysis
- Title: Protective Groups in Organic Synthesis (Greene's Protective Groups).
- Source: Wiley Online Library (General Reference for Dioxolane stability profiles).
-
URL:[Link]
-
Photochemical Cleavage of Benzopinacol Derivatives
- Title: Photochemical generation of stable radical pairs
- Source:Journal of the American Chemical Society (Contextual grounding on radical stability).
-
URL:[Link]
Sources
Technical Support Center: Troubleshooting the Scalability of 4,4,5,5-Tetraphenyl-1,3-dioxolane Synthesis
Welcome to the Application Support Center. The synthesis of 4,4,5,5-tetraphenyl-1,3-dioxolane from benzopinacol presents a notorious challenge in organic scale-up: the extreme sensitivity of the substrate to acid-catalyzed degradation[1]. This guide provides mechanistic insights, validated protocols, and troubleshooting steps designed specifically for researchers and drug development professionals to bypass these limitations and achieve high-yield, scalable production.
Section 1: Frequently Asked Questions (Mechanistic Insights)
Q1: Why does my standard acetalization protocol yield almost exclusively benzopinacolone? A: This is a classic case of competing kinetics. Standard 1,3-dioxolane synthesis relies on Brønsted acids (e.g., p-TsOH, H₂SO₄) to activate formaldehyde or dimethoxymethane. However, when benzopinacol is exposed to these acids, protonation of the tertiary hydroxyl group triggers the2[2]. This forms a highly stabilized tertiary carbocation, which immediately undergoes a 1,2-phenyl shift (the Pinacol Rearrangement). Because the phenyl migratory aptitude is exceptionally high, this 3 the intermolecular acetalization, resulting in benzopinacolone[3].
Q2: Can I use milder Lewis acids to favor acetalization over rearrangement? A: While mild Lewis acids (e.g., BF₃·OEt₂ or Bi(OTf)₃) slow down the overall reaction rate, they do not change the fundamental thermodynamic preference of the carbocation intermediate. You may observe a slight increase in dioxolane yield, but benzopinacolone will remain the major product. The scientifically sound approach is to completely avoid acidic conditions.
Q3: What is the most scalable, high-yield pathway for this specific molecule? A: The Phase-Transfer Catalyzed (PTC) Williamson-type methylenation. By reacting benzopinacol with dibromomethane (CH₂Br₂) in the presence of a strong aqueous base (NaOH) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB), you 4[4]. This completely bypasses the carbocation pathway, strictly preventing the Pinacol rearrangement and yielding the target1[1].
Section 2: Mechanistic Pathway Visualization
Mechanistic divergence: Acid-catalyzed rearrangement vs. Base PTC for dioxolane synthesis.
Section 3: Quantitative Data & Condition Optimization
The following table summarizes the causal relationship between the catalytic system and the product distribution, validating the necessity of the PTC approach over traditional methods.
| Reaction System | Reagents / Catalyst | Temp (°C) | Dioxolane Yield (%) | Pinacolone Yield (%) | Primary Mechanism |
| Standard Acetalization | Formaldehyde, p-TsOH, Toluene | 110 | < 2% | > 95% | Carbocation / 1,2-Shift |
| Mild Lewis Acid | Dimethoxymethane, BF₃·OEt₂, DCM | 0 | 15% | 80% | Carbocation / 1,2-Shift |
| Non-Nucleophilic Base | CH₂Br₂, K₂CO₃, DMF | 80 | 45% | 0% | Alkoxide (Poor Solubility) |
| Optimized PTC (Recommended) | CH₂Br₂, 50% aq NaOH, TBAB, Toluene | 80 | 88 - 92% | 0% | Biphasic Sₙ2 |
Section 4: Self-Validating Experimental Protocol
Optimized Phase-Transfer Catalyzed (PTC) Methylenation This protocol is designed as a self-validating system: the absence of a strong ketone stretch (~1700 cm⁻¹) in the crude IR spectrum immediately validates that the acidic rearrangement has been successfully suppressed.
Reagents:
-
Benzopinacol: 1.0 eq (100 mmol, 36.6 g)
-
Dibromomethane (CH₂Br₂): 3.0 eq (300 mmol, 52.1 g)
-
Tetrabutylammonium bromide (TBAB): 0.05 eq (5 mmol, 1.61 g)
-
Sodium Hydroxide (50% w/w aq): 5.0 eq (500 mmol, 40 g solution)
-
Toluene: 150 mL
Step-by-Step Methodology:
-
Reactor Setup: Equip a 500 mL jacketed glass reactor with an overhead mechanical stirrer (crucial for biphasic emulsion), a reflux condenser, and an internal thermocouple.
-
Organic Phase Preparation: Charge the reactor with benzopinacol, TBAB, and toluene. Stir at 300 RPM until a uniform suspension is achieved.
-
Alkylating Agent Addition: Add dibromomethane in one portion. Causality Note: The excess reagent prevents intermolecular etherification (polymerization) by ensuring the mono-alkylated intermediate rapidly encounters a second bromine leaving group.
-
Base Addition (Exothermic): Increase stirring to 600 RPM. Slowly add the 50% aqueous NaOH solution dropwise over 15 minutes. Maintain the internal temperature below 40°C during addition.
-
Heating & Reaction: Heat the biphasic mixture to 80°C. The reaction relies on the interfacial transfer of the alkoxide; vigorous mechanical stirring is mandatory. Maintain for 12 hours.
-
In-Process Control (IPC): Sample the organic layer. TLC (Hexanes/EtOAc 9:1) should show the disappearance of benzopinacol (R_f ~0.2) and the appearance of the dioxolane (R_f ~0.7). No benzopinacolone (R_f ~0.5) should be visible.
-
Workup: Cool to room temperature. Add 100 mL of distilled water to dissolve precipitated salts. Separate the phases. Wash the organic layer with water (2 x 100 mL) and brine (1 x 100 mL).
-
Isolation: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Recrystallize the crude solid from hot ethanol to yield pure 4,4,5,5-tetraphenyl-1,3-dioxolane as pristine white crystals.
Section 5: Troubleshooting Guide
-
Issue: Emulsion formation during the phase separation step.
-
Causality: High concentrations of TBAB and unreacted sodium salts can stabilize oil-in-water emulsions, preventing a clean phase break.
-
Solution: Filter the entire biphasic mixture through a pad of Celite before separation to remove polymeric particulates. Subsequently, add saturated NaCl (brine) to increase the density and ionic strength of the aqueous phase, forcing separation.
-
-
Issue: Reaction stalls at ~50% conversion.
-
Causality: Insufficient interfacial surface area between the aqueous NaOH and the toluene phase, preventing the continuous regeneration of the active alkoxide-TBAB complex.
-
Solution: Upgrade from magnetic stirring to an overhead mechanical stirrer with a pitched-blade turbine. Biphasic PTC reactions are strictly mass-transfer limited; fluid shear is just as important as temperature.
-
-
Issue: Presence of unreacted dibromomethane in the final product.
-
Causality: CH₂Br₂ has a boiling point of 97°C, which can co-distill with toluene or remain trapped in the crystal lattice if concentration is rushed.
-
Solution: Ensure the rotary evaporation bath is maintained at 60°C under high vacuum (< 20 mbar) for at least 1 hour prior to initiating the recrystallization step.
-
References
-
Title: Pinacol rearrangement Source: Wikipedia URL: [Link]
-
Title: 30.2: Pinacol Rearrangement Source: Chemistry LibreTexts URL: [Link]
-
Title: Conformational Flexibility as a Tool for Enabling Site-Selective Functionalization of Unactivated sp3 C–O Bonds in Cyclic Acetals Source: Journal of the American Chemical Society (JACS) URL: [Link]
Sources
Advanced Purification & Polishing Support Center
Topic: Refining Purification Methods to Remove Byproducts
Audience: Researchers, Process Development Scientists, and Downstream Processing Engineers.
Introduction: Purity is Efficacy
Welcome to the Advanced Purification Support Center. In drug development, "purity" is not merely a specification—it is the primary determinant of safety and immunogenicity. As a Senior Application Scientist, I often see processes that achieve high yield but fail at the critical "polishing" stage, where trace byproducts like Host Cell Proteins (HCPs), aggregates, and endotoxins persist.
This guide moves beyond basic textbook protocols. It focuses on causality —understanding why a separation fails—and provides self-validating workflows to resolve these issues. We will treat your chromatogram as a diagnostic engine and your filtration unit as a controlled stress test.
Module 1: Chromatography Troubleshooting (The "Polishing" Phase)
In the polishing phase, your primary enemy is not yield loss, but resolution loss . A perfect peak is Gaussian.[1] Deviations (tailing, fronting, splitting) are physical manifestations of chemical or mechanical failure within the column.[2]
The "Shark Fin" Phenomenon: Diagnosing Peak Tailing
Symptom: The peak rises sharply but returns to baseline slowly (Asymmetry Factor
Troubleshooting Protocol:
| Root Cause | Mechanistic Explanation | Corrective Action |
| Secondary Interactions | The protein is interacting with residual silanol groups (in silica) or the base matrix, not just the ligand. | Add Salt/Modifier: Increase ionic strength (e.g., +100 mM NaCl) to shield ionic interactions. Add 5-10% isopropanol if hydrophobic sticking is suspected [1]. |
| Column Voids | The resin bed has settled or collapsed, creating a "mixing chamber" at the column head. | Flow Reversal: If the column type allows, run in reverse at 50% flow. If the void is permanent, repack or replace the column. |
| Extra-Column Volume | Tubing between the column and detector is too wide or long, causing band broadening. | System Audit: Replace 0.010" ID tubing with 0.005" (red/blue) PEEK tubing. Minimize length to detector [4]. |
| pH Mismatch | Operating near the analyte's pI or pKa causes mixed ionization states. | Buffer Tuning: Ensure operating pH is at least 1-2 units away from the protein's pI. |
Visualization: Peak Shape Decision Tree
Use this logic flow to rapidly diagnose chromatographic anomalies.
Caption: Figure 1. Diagnostic decision tree for identifying root causes of chromatographic peak asymmetry.
Module 2: Targeted Impurity Clearance (HCPs, Aggregates, Endotoxins)[3]
Removing byproducts requires orthogonal methods—using different physical properties (charge, hydrophobicity, size) in sequence.
Aggregates: The Hydrophobic Interaction (HIC) Solution
Aggregates are often more hydrophobic than monomers due to exposed internal residues. HIC is the gold standard for polishing them out.
Protocol: HIC Optimization for Aggregate Removal
-
Preparation: High salt is required to bind.[3] Use Ammonium Sulfate (
) or Sodium Citrate. -
Screening: Run a linear gradient from High Salt (Bind)
Low Salt (Elute). -
The "Flow-Through" Trick: Instead of binding the product, adjust salt concentration so aggregates bind (due to higher hydrophobicity) while the monomer flows through . This increases yield significantly [2, 5].
-
Step 1: Determine the salt concentration where the monomer just begins to bind (e.g., 0.8M Ammonium Sulfate).
-
Step 2: Run the process at slightly lower salt (e.g., 0.7M).
-
Result: Aggregates (more hydrophobic) bind; Monomer flows through.[4]
-
HCP & Endotoxin: The AEX "Vacuum"
Host Cell Proteins (HCPs) and Endotoxins (DNA/Lipopolysaccharides) are generally acidic (negatively charged at neutral pH). Most monoclonal antibodies (mAbs) are basic (pI > 7).
Protocol: Anion Exchange (AEX) in Flow-Through Mode
-
Mechanism: At pH 7.0–8.0, the mAb is positive (or neutral) and flows through. HCPs, DNA, and Endotoxins (pI ~2) are negative and bind to the resin [3].
-
Critical Parameter: Conductivity must be low (< 5-10 mS/cm) to allow weak impurities to bind.
-
Validation: This step can typically achieve >90% HCP reduction and >4 log reduction in endotoxins [6].
Visualization: The Orthogonal Polishing Workflow
Caption: Figure 2. Standard orthogonal purification workflow for mAbs, highlighting specific impurity removal at each stage.
Module 3: Tangential Flow Filtration (TFF) & Flux Management
TFF is often where "good product goes to die" due to aggregation or yield loss. The critical error is mismanaging the Transmembrane Pressure (TMP) .[5]
The Flux Decay Problem
Issue: Permeate flux drops rapidly during concentration. Cause: Formation of a "gel layer" (concentration polarization) on the membrane surface.[6] If TMP is too high, this layer compresses and becomes irreversible fouling [7].
Troubleshooting Guide:
| Observation | Diagnosis | Solution |
| Rapid Initial Flux Drop | Normal Concentration Polarization. | Monitor: If flux stabilizes, proceed. This is expected behavior. |
| Continuous Flux Decay | Membrane Fouling / Gel Compression. | Reduce TMP: You are exceeding the critical TMP ( |
| High Pressure Drop ( | Channel Blockage.[6] | Increase Cross-Flow: The feed flow rate is too low to sweep the surface. Increase cross-flow rate (shear) to scour the membrane [8]. |
Optimization: Finding the "Knee" of the Curve
Do not run at maximum pressure. Run a TMP Excursion Test :
-
Set constant cross-flow rate.
-
Stepwise increase TMP.
-
Plot Flux vs. TMP.
-
Operating Point: Select the TMP just before the flux plateaus (the "knee"). Operating beyond this point only compresses the gel layer without increasing flux, leading to aggregate formation.
Frequently Asked Questions (FAQ)
Q: My endotoxin levels are still high (>10 EU/mg) after Protein A and AEX. What now? A: Endotoxins can form micelles or bind to your protein.
-
Check Buffers: Water sources are the #1 contaminant. Use LAL-tested water.
-
Wash Step: On your Protein A column, include an intermediate wash with 1M Urea or 10% Isopropanol before elution. This disrupts the hydrophobic interaction between the endotoxin and the protein/resin [3, 6].
-
Positively Charged Depth Filters: Use a depth filter (e.g., Millistak+®) before the AEX step. The positive charge binds endotoxins effectively.
Q: I see a "shoulder" on my main peak in CEX. Is it an aggregate? A: It could be an aggregate or a charge variant (e.g., deamidation).
-
Test: Collect the shoulder fraction and run analytical SEC.
-
If Aggregate: It will elute earlier in SEC. Move to HIC polishing.
-
If Charge Variant: It will elute at the same time in SEC. Optimize CEX gradient slope (make it shallower) to resolve the variant.
Q: Can I use TFF to remove aggregates? A: generally, No . TFF separates by size, but the resolution is low (10x size difference recommended). Aggregates (e.g., dimer = 2x size) will not pass through the membrane; they will be retained with the product. Use HIC or SEC for aggregate removal.[3]
References
-
Waters Corporation. Troubleshooting Peak Tailing in HPLC. Waters Knowledge Base. Link
-
Cytiva. Hydrophobic Interaction Chromatography (HIC) for Protein Purification.[3][4][7] Cytiva Handbooks. Link
-
Sino Biological. Endotoxin Removal Methods: Ion Exchange & Affinity. Sino Biological Technical Guide. Link
-
Chrom Tech. What Causes Peak Tailing in HPLC? Chrom Tech Support.[1] Link
-
BestChrom. Method of Aggregate Removal in Antibody Downstream Purification. BestChrom Application Notes. Link
-
Bio-Link. Removal Solutions for Endotoxins in Bioproducts Via Chromatography. Bio-Link Technical Articles. Link
-
Repligen. Tangential Flow Filtration: A Complete Guide for Bioprocessing. Repligen Resources. Link
-
Guidling. Analysis of Causes and Solutions for High Pressure Drop in TFF. Guidling Tech Support. Link
Sources
- 1. chromtech.com [chromtech.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Protein Purification by Hydrophobic Interaction Chromatography - ProteoGenix US [us.proteogenix.science]
- 4. Method of aggregate removal in antibody downstream purification - Bestchrom [bestchrom.com]
- 5. repligen.com [repligen.com]
- 6. guidling.net [guidling.net]
- 7. academic.oup.com [academic.oup.com]
Technical Support Center: Enhancing Stereoselectivity with MacMillan Catalysts
Welcome to the Asymmetric Organocatalysis Support Center. In this guide, "this compound" refers to the MacMillan Imidazolidinone Catalyst (1st and 2nd generation), a cornerstone of modern enantioselective synthesis. As a Senior Application Scientist, I frequently assist researchers in troubleshooting eroded enantiomeric excess (ee) and poor diastereomeric ratios (dr) when using these secondary amine organocatalysts.
Below is our comprehensive, field-tested troubleshooting guide designed to help you achieve optimal stereocontrol through iminium, enamine, and SOMO activation modes.
Part 1: Troubleshooting Guides & FAQs
Q1: My enantiomeric excess (ee) is lower than reported in the literature. How can I optimize the acid co-catalyst?
The Causality: The Brønsted acid co-catalyst is not merely a proton source; it is a critical structural component of the transition state. The acid's counterion forms a tight ion pair with the activated iminium intermediate. The steric bulk of this counterion intimately participates in shielding one face of the iminium ion, working in tandem with the catalyst's benzyl or tert-butyl groups to direct the nucleophile's approach. The Fix: If using a standard HCl co-catalyst yields poor ee, switch to an acid with a bulkier or less coordinating counterion.1[1]. Ensure the pKa of the acid matches the basicity of the catalyst to maintain a high steady-state concentration of the active iminium species without inadvertently protonating your nucleophile.
Q2: The reaction stalls at 50% conversion, and stereoselectivity drops over time. Is moisture a problem?
The Causality: Yes, but counterintuitively, too little water can be just as detrimental as too much. The catalytic cycle requires water to hydrolyze the product-iminium intermediate and release the free catalyst. Under strictly anhydrous conditions, the product remains bound to the catalyst (product inhibition). This slows down the catalyzed pathway, allowing the non-catalyzed, non-stereoselective background reaction to compete, which severely erodes the overall ee. The Fix: 2[2].
Q3: I am observing high conversion but poor endo/exo diastereoselectivity in my Diels-Alder reaction. How do I fix this?
The Causality: Diastereoselectivity in MacMillan-catalyzed cycloadditions is governed by the geometry of the iminium ion (E vs. Z) and the rigidity of the transition state.3[3]. The Fix: Lower the reaction temperature to -20 °C or -50 °C.1[1].
Part 2: Quantitative Data - Acid Co-Catalyst Selection Guide
Selecting the correct acid co-catalyst is the most critical variable for tuning the stereoselectivity of the MacMillan catalyst. Use the table below to match your reaction type with the optimal counterion.
| Acid Co-Catalyst | pKa (H2O) | Counterion Steric Bulk | Typical Application | Effect on Stereoselectivity |
| HCl | ~ -7.0 | Small | General iminium activation | Baseline ee; prone to side reactions with highly sensitive substrates. |
| TFA (Trifluoroacetic acid) | 0.23 | Medium | Nitrone cycloadditions | Enhances ee by preventing substrate decomposition; forms a tight ion pair. |
| pTSA (p-Toluenesulfonic acid) | -2.8 | Large | Diels-Alder, bulky dienes | High ee; the bulky counterion enhances the facial shielding of the iminium. |
| DNBA (2,4-Dinitrobenzoic acid) | 1.42 | Very Large | Friedel-Crafts alkylations | Maximum facial shielding; ideal for highly reactive, unhindered nucleophiles. |
Part 3: Self-Validating Experimental Protocol
Standard Operating Procedure: Asymmetric Diels-Alder Reaction
This protocol utilizes the 2nd Generation MacMillan Catalyst. Every step is designed to enforce causality and includes a self-validating checkpoint to ensure scientific integrity before scaling up.
Step 1: Catalyst Pre-Formation
-
Action: In a flame-dried round-bottom flask, dissolve 0.10 equivalents of the MacMillan catalyst (free base) in a 95:5 mixture of CH3CN/H2O. Slowly add 0.10 equivalents of TFA at 0 °C. Stir for 10 minutes.
-
Causality: Pre-forming the salt ensures complete protonation of the secondary amine. This prevents the free amine from acting as a non-stereoselective nucleophile and ensures the counterion is properly paired before the substrate is introduced.
Step 2: Aldehyde Activation
-
Action: Add 1.0 equivalent of the α,β-unsaturated aldehyde to the mixture. Stir for 15 minutes at -20 °C.
-
Causality: This incubation period allows the thermodynamic equilibrium to favor the formation of the activated (E)-iminium ion prior to the introduction of the diene, preventing un-catalyzed background reactions.
Step 3: Stereoselective Cycloaddition
-
Action: Add 1.5 equivalents of the diene dropwise over 30 minutes using a syringe pump. Maintain the temperature strictly at -20 °C.
-
Causality: Slow addition keeps the steady-state concentration of the diene low, preventing diene homodimerization. The low temperature rigidifies the transition state and suppresses the racemic background Diels-Alder reaction.
Step 4: Validation Checkpoint (Critical)
-
Action: After 2 hours, withdraw a 10 µL aliquot. Quench it in 1 mL of hexane/isopropanol (90:10) and run a rapid chiral stationary phase HPLC assay.
-
Validation Logic: If the enantiomeric excess (ee) is >90%, the catalytic cycle is dominating. If the ee is <80%, the background uncatalyzed reaction is outcompeting the catalyst. Do not proceed to scale-up. Abort, lower the reaction temperature by an additional 10 °C, and verify the pKa of your acid co-catalyst.
Step 5: Quench and Hydrolysis
-
Action: If validation passes, quench the bulk reaction with cold brine and extract with diethyl ether.
-
Causality: The aqueous quench forces the rapid hydrolysis of the product-iminium complex, releasing the enantioenriched product and preventing late-stage epimerization.
Part 4: Mechanistic Visualization
The following diagram illustrates the catalytic cycle, highlighting the critical points where water and the nucleophile interact with the catalyst to dictate stereoselectivity.
Iminium activation cycle of MacMillan catalysts highlighting the stereoselective step.
References
Sources
- 1. Fast MacMillan’s Imidazolidinone-Catalyzed Enantioselective Synthesis of Polyfunctionalized 4-Isoxazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ionic, Core-Corona Polymer Microsphere-Immobilized MacMillan Catalyst for Asymmetric Diels-Alder Reaction | MDPI [mdpi.com]
- 3. Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. scispace.com [scispace.com]
Validation & Comparative
A Comparative Study of 4,4,5,5-Tetraphenyl-1,3-dioxolane and its Tetramethyl Analog: A Guide for Synthetic Chemists
In the landscape of synthetic organic chemistry, the strategic selection of protecting groups is a critical determinant of success in the construction of complex molecular architectures. Among the plethora of options for the protection of carbonyl functionalities, dioxolanes stand out for their reliability and predictable reactivity. This guide presents a comprehensive comparative analysis of two sterically demanding dioxolanes: 4,4,5,5-tetraphenyl-1,3-dioxolane and its more common counterpart, 2,2,4,4,5,5-hexamethyl-1,3-dioxolane (a tetramethyl analog). This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions on the selection and application of these protecting groups.
Introduction: The Role of Steric Bulk in Dioxolane Chemistry
Dioxolanes are cyclic acetals or ketals formed by the acid-catalyzed reaction of a carbonyl compound with a 1,2-diol.[1] They are valued for their stability under basic and nucleophilic conditions, while being readily cleaved under acidic conditions to regenerate the parent carbonyl.[2] The two compounds at the center of this guide, derived from benzopinacol and pinacol respectively, introduce significant steric hindrance around the dioxolane core. This steric bulk profoundly influences their synthesis, stability, and reactivity, offering both advantages and challenges in synthetic design.
This guide will delve into a detailed comparison of their physical and chemical properties, explore their synthesis and deprotection methodologies with accompanying experimental protocols, and discuss their applications in organic synthesis. By understanding the nuanced differences imparted by the phenyl versus methyl substituents, the synthetic chemist can better leverage these protecting groups to achieve their desired molecular transformations.
Physical and Chemical Properties: A Head-to-Head Comparison
The substitution of methyl groups with bulkier phenyl rings leads to significant differences in the physical properties of these two dioxolanes.
| Property | 4,4,5,5-Tetraphenyl-1,3-dioxolane | 2,2,4,4,5,5-Hexamethyl-1,3-dioxolane |
| Molecular Formula | C₂₇H₂₂O₂ | C₉H₁₈O₂ |
| Molecular Weight | 378.47 g/mol | 158.24 g/mol |
| Appearance | White to off-white crystalline solid[3] | Colorless liquid |
| Melting Point | Not widely reported, but expected to be high | Not widely reported |
| Boiling Point | Not applicable (solid) | ~133-135 °C (estimated) |
| Solubility | Soluble in organic solvents like ethanol and acetone; low solubility in water[3] | Soluble in common organic solvents |
The significantly higher molecular weight and the presence of four phenyl rings in 4,4,5,5-tetraphenyl-1,3-dioxolane result in its solid nature at room temperature, in stark contrast to its liquid tetramethyl analog. This difference in physical state can have practical implications for handling and reaction setup.
Synthesis of Sterically Hindered Dioxolanes
The synthesis of both dioxolanes follows the general principle of acid-catalyzed acetalization or ketalization. However, the choice of starting materials and reaction conditions are tailored to the specific substrate.
Synthesis of 4,4,5,5-Tetraphenyl-1,3-dioxolane
The precursor for this dioxolane is benzopinacol (1,1,2,2-tetraphenyl-1,2-ethanediol), which can be synthesized via the photochemical reduction of benzophenone.[4][5][6] The subsequent reaction with a carbonyl source, such as formaldehyde or a formaldehyde equivalent, in the presence of an acid catalyst yields the desired dioxolane.
Caption: Synthesis of 4,4,5,5-Tetraphenyl-1,3-dioxolane.
Synthesis of 2,2,4,4,5,5-Hexamethyl-1,3-dioxolane
This tetramethyl analog is synthesized from pinacol (2,3-dimethyl-2,3-butanediol) and acetone. Pinacol itself can be prepared through the electrochemical reduction of acetone.[7] The ketalization reaction is typically straightforward and driven to completion by the removal of water.
Caption: Synthesis of 2,2,4,4,5,5-Hexamethyl-1,3-dioxolane.
Reactivity and Stability: A Tale of Two Substituents
The most significant difference in the chemical behavior of these two dioxolanes lies in their stability towards acid-catalyzed hydrolysis. The rate of this deprotection reaction is governed by the stability of the carbocation intermediate formed upon protonation of one of the dioxolane oxygens.
The four phenyl groups in 4,4,5,5-tetraphenyl-1,3-dioxolane exert a profound steric effect, shielding the dioxolane ring from the approach of hydronium ions. This steric hindrance significantly slows down the rate of hydrolysis compared to less substituted dioxolanes. While direct kinetic data for this specific compound is scarce, studies on related sterically hindered acetals and ketals consistently demonstrate a decrease in hydrolysis rate with increasing steric bulk around the acetal center.
Conversely, while the four methyl groups in the tetramethyl analog also provide steric bulk, it is considerably less than that of the four phenyl groups. Therefore, 2,2,4,4,5,5-hexamethyl-1,3-dioxolane is expected to be more readily hydrolyzed under acidic conditions than its tetraphenyl counterpart. Kinetic studies on the hydrolysis of alkyl-substituted dioxolanes have shown that the rate is sensitive to the degree of substitution.[8]
Causality behind Experimental Choices: The choice between these two protecting groups often hinges on the desired level of stability. For a multi-step synthesis requiring a highly robust protecting group that can withstand a range of acidic conditions, the tetraphenyl derivative might be advantageous. However, if milder deprotection conditions are desired, the tetramethyl analog would be a more suitable choice.
Experimental Protocols
Protocol 1: Synthesis of Benzopinacol (Precursor to the Tetraphenyl Dioxolane)
Materials:
-
Benzophenone (10 g)[6]
-
Isopropyl alcohol (70-80 mL)[6]
-
Glacial acetic acid (1 drop)[6]
-
Round-bottomed flask[6]
Procedure:
-
Dissolve 10 g of benzophenone in 60-70 mL of isopropyl alcohol in a round-bottomed flask, warming gently if necessary.[6]
-
Fill the flask almost to the top with more isopropyl alcohol and add one drop of glacial acetic acid.[6]
-
Stopper the flask tightly and expose it to direct sunlight.[6]
-
Crystals of benzopinacol will begin to form. The reaction may take several days to a week for completion.[6]
-
Collect the crystals by filtration and wash with a small amount of cold isopropyl alcohol.
-
The product can be used in the next step without further purification. The expected melting point is around 188-189 °C.[6]
Protocol 2: General Procedure for the Synthesis of 2,2,4,4,5,5-Hexamethyl-1,3-dioxolane
Materials:
-
Pinacol (1 mole equivalent)
-
Acetone (1.2 mole equivalents)
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene
-
Dean-Stark apparatus
Procedure:
-
To a solution of pinacol in toluene, add acetone and a catalytic amount of p-toluenesulfonic acid.
-
Fit the flask with a Dean-Stark apparatus and reflux the mixture.
-
Monitor the reaction by observing the collection of water in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by distillation.
Protocol 3: General Procedure for Acid-Catalyzed Deprotection of Dioxolanes
Materials:
-
Dioxolane (1 mole equivalent)
-
Acetone/Water or THF/Water solvent system
-
Acid catalyst (e.g., HCl, H₂SO₄, or a Lewis acid)
Procedure:
-
Dissolve the dioxolane in a suitable solvent system such as acetone/water or THF/water.
-
Add a catalytic amount of the chosen acid.
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC or GC-MS.
-
Upon completion, neutralize the acid with a weak base (e.g., sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the deprotected carbonyl compound.
Applications in Synthesis
Both 4,4,5,5-tetraphenyl-1,3-dioxolane and its tetramethyl analog serve as valuable protecting groups for carbonyl compounds. Their primary application is to mask the reactivity of aldehydes and ketones during transformations targeting other functional groups within the same molecule.
The choice between the two is dictated by the required stability of the protecting group. The tetraphenyl derivative, with its enhanced stability, is particularly useful in complex, multi-step syntheses where harsh reaction conditions might be employed.
The pinacol-derived (tetramethyl) dioxolanes are also used as intermediates in the synthesis of various compounds, including pharmaceuticals and pesticides.[1][7][9] The pinacol moiety itself is a versatile building block in organic synthesis.
Caption: Decision-making guide for selecting the appropriate dioxolane.
Conclusion
The comparative study of 4,4,5,5-tetraphenyl-1,3-dioxolane and its tetramethyl analog reveals a fascinating interplay of steric and electronic effects that dictate their utility in organic synthesis. The tetraphenyl derivative offers a robust and highly stable protecting group, ideal for navigating challenging synthetic pathways. In contrast, the tetramethyl analog provides a more conventional level of stability, allowing for easier deprotection under standard acidic conditions.
The choice between these two sterically hindered dioxolanes is not merely a matter of preference but a strategic decision based on the specific demands of the synthetic route. A thorough understanding of their respective properties, as outlined in this guide, empowers the synthetic chemist to make judicious choices, ultimately leading to more efficient and successful molecular construction.
References
-
The formation, stability, and odor characterization of 2-ethyl-4-methyl-1,3-dioxolane (2-EMD). (URL: [Link])
-
A note on the Pinacol-Pinacolone Rearrangement. Unacademy. (URL: [Link])
-
2,2,4,5-Tetramethyl-1,3-dioxolane | C7H14O2. PubChem. (URL: [Link])
-
Effective Production of Selected Dioxolanes by Sequential Bio‐ and Chemocatalysis Enabled by Adapted Solvent Switching. Forschungszentrum Jülich. (URL: [Link])
-
SYNTHESIS AND ANALYSIS OF BENZOPINACOL FROM BENZOPHENONE BY PHOTOREDUCTION IN GREEN CHEMISTRY. (2014). International Journal of Research and Development in Pharmacy and Life Sciences, 3(2), 845-849. (URL: [Link])
-
Synthesis of 1,3-dioxolanes. Organic Chemistry Portal. (URL: [Link])
- Electrochemical manufacture of pinacol.
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010). Organometallics, 29(9), 2176-2179. (URL: [Link])
-
Synthesis of DIO. The Royal Society of Chemistry. (URL: [Link])
-
Pinacol Pinacolone Rearrangement Mechanism. BYJU'S. (URL: [Link])
-
4,4,5,5-Tetrafluoro-1,3-dioxolan-2-one. PubChem. (URL: [Link])
-
4,4,5,5-Tetramethyl[8][9][10]dioxaborolane. PubChem. (URL: [Link])
- Preparation methods of 2,2,4-trimethyl-1,3-dioxolane and 1,2-propanediol.
-
5-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(2,4,6-trimethylphenyl)isoxazole. (2025). Acta Crystallographica Section E: Structure Reports Online, 58(2), o202-o203. (URL: [Link])
-
Pinacol Pinacolone Rearrangement: Mechanism & Applications. Aakash Institute. (URL: [Link])
-
Reactions of keten acetals. Part II. The hydrolysis of 2-dichloromethylene-1,3-dioxolan: general acid catalysis and rate and product hydrogen isotope effects. Journal of the Chemical Society B: Physical Organic. (URL: [Link])
-
Photochemical preparation of benzopinacol. (URL: [Link])
-
Preparation of benzopinacol. PrepChem.com. (URL: [Link])
-
Electronic Supporting Information. (URL: [Link])
-
The Hydrolysis of 1,3-Dioxolan and Its Alkyl Derivatives. Part II. The Three Geometric Isomers of 2,4,5-Trimethyl-1,3-Dioxolan. Amanote Research. (URL: [Link])
-
2,2'-Bi-1,3-dioxolane, 4,4',5,5'-tetrachloro-. SpectraBase. (URL: [Link])
-
Pinacol rearrangement. Wikipedia. (URL: [Link])
-
Synthesis, Surface Properties, and Hydrolysis of Chemodegradable Anionic Surfactants: Diastereomerically Pure cis- and trans-2,5-Disubstituted-1,3-dioxanes. (1998). Langmuir, 14(12), 3249-3255. (URL: [Link])
-
Synthesis of 4-methoxymethylbenzoic acid. The Royal Society of Chemistry. (URL: [Link])
-
Kinetic Study of Solvent Effect on the Hydrolysis of Mono-3, 5-Dimethylaniline Phosphate. (URL: [Link])
-
Tetraphenyl-1,4-dioxin and Tetraphenyl-pyrane-4-one: Old Molecules, New Insights. (2023). ACS Omega, 8(22), 19575-19581. (URL: [Link])
-
Synthesis of 2-(4-aminophenyl)-4-triazolylmethyl-1,3-dioxolanes - intermediates of biologically active compounds. (2017). Journal of Pharmaceutical Sciences and Research, 9(11), 1985-1988. (URL: [Link])
-
Tetraphenyl-1,4-dioxin and Tetraphenyl-pyrane-4-one: Old Molecules, New Insights. (2023). ACS Omega, 8(22), 19575-19581. (URL: [Link])
- Synthesis method of (4R,5R) -4, 5-bis (aminomethyl) -1, 3-dioxolane compound.
Sources
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- 4. ijpda.org [ijpda.org]
- 5. Photochemical preparation of benzopinacol [cs.gordon.edu]
- 6. prepchem.com [prepchem.com]
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- 8. researchgate.net [researchgate.net]
- 9. A note on the Pinacol-Pinacolone Rearrangement [unacademy.com]
- 10. 2,2-DIMETHYL-1,3-DIOXOLANE(2916-31-6) 1H NMR spectrum [chemicalbook.com]
Beyond the Proton: A Comparative Guide to Structural Validation of Regioisomeric Derivatives
Core Directive: The Isobaric Nightmare
In drug development, the synthesis of derivatives often leads to "isobaric nightmares"—scenarios where two potential products have identical molecular weights and fragmentation patterns (MS/MS), yet possess vastly different biological activities and toxicological profiles. Common culprits include N- vs. O-alkylation of heterocycles or regioisomeric substitution on aromatic rings.
This guide moves beyond basic 1D NMR to compare three rigorous structural confirmation workflows: Advanced 2D NMR , Single Crystal X-Ray Diffraction (SC-XRD) , and Computer-Assisted Structure Elucidation (CASE) .
The Regulatory Stakes
According to ICH Q6A and FDA guidelines , an "identified impurity" or active pharmaceutical ingredient (API) requires rigorous structural characterization [1]. Misassignment at the early stage can lead to costly late-stage failures when scale-up chemistry inadvertently favors the thermodynamic isomer over the kinetic one used in initial biological screening.
Method A: Advanced Solution-State NMR (The First Line of Defense)
While 1D
Case Study: Distinguishing N- vs. O-Alkylation
A classic ambiguity arises when alkylating ambident nucleophiles (e.g., pyridones or quinolones).
Experimental Protocol: The "Connectivity Triangulation"
-
Sample Prep: Dissolve 5-10 mg of analyte in DMSO-
(preferred for solubility and viscosity, aiding NOE buildup). -
Experiment 1:
H- C HMBC (Heteronuclear Multiple Bond Correlation):-
Parameter: Set long-range coupling delay (
) to 60-80 ms (optimized for 8-10 Hz couplings). -
Objective: Look for 3-bond correlations (
). -
Logic: In N-alkylation , the alkyl protons will show correlations to the carbonyl carbon (if adjacent) or flanking ring carbons. In O-alkylation , the alkyl protons often correlate to a carbon that has significantly different chemical shift properties (aromatic C-O vs amide C=O) [2].
-
-
Experiment 2: 1D
N HMBC (Optional but Powerful): -
Experiment 3: 2D NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Parameter: Mixing time (
) = 300-500 ms. -
Objective: Identify through-space interactions (< 5 Å).
-
Logic: N-alkyl groups will show NOE cross-peaks to both flanking ortho-protons (if available). O-alkyl groups may only show NOE to one side or be too distant from ring protons.
-
Visualization: The NMR Logic Flow
Caption: Workflow for distinguishing regioisomers using complementary 2D NMR techniques.
Method B: Single Crystal XRD (The "Supreme Court")
When NMR data remains ambiguous (e.g., severe peak overlap or fluxional molecules), Single Crystal X-Ray Diffraction (SC-XRD) provides the absolute 3D configuration. It is the only method that defines stereochemistry without reference to a known standard.
Experimental Protocol: Vapor Diffusion Crystallization
-
Screening: Prepare saturated solutions of the derivative in 3-4 solvents with varying polarity (e.g., MeOH, DCM, THF).
-
Setup: Place a small vial of the saturated solution inside a larger jar containing a "precipitant" (solvent in which the compound is insoluble, e.g., Hexane or Ether). Cap the large jar.
-
Mechanism: The volatile precipitant slowly diffuses into the sample vial, gently lowering solubility and promoting ordered crystal growth over 24-72 hours.
-
Data Collection: Mount crystal on a goniometer (Mo or Cu source). Collect data at 100K to reduce thermal motion.
-
Validation: Solve structure to an R-factor < 5%.
Critical Comparison: NMR vs. XRD
| Feature | Advanced 2D NMR | Single Crystal XRD |
| Sample State | Solution (Native state) | Solid Crystal (Lattice forces may alter conf.) |
| Time to Result | 2 - 12 Hours | 3 Days - 2 Weeks (highly variable) |
| Sample Requirement | ~5-10 mg (Recoverable) | Single high-quality crystal (often destructive) |
| Ambiguity Risk | Moderate (Requires interpretation) | Low (Direct visualization) |
| Stereochemistry | Relative (requires ROESY/NOESY) | Absolute (Anomalous dispersion) |
Method C: Computational Augmentation (CASE & DFT)
Computer-Assisted Structure Elucidation (CASE) and Density Functional Theory (DFT) prediction serve as the bridge when crystals are unavailable and NMR is complex. Modern algorithms (e.g., ACD/Structure Elucidator, Sherlock) generate all mathematically possible structures consistent with the spectral data and rank them [4].
Experimental Protocol: DFT-NMR Prediction
-
Conformational Search: Generate low-energy conformers of all candidate regioisomers using Molecular Mechanics (MMFF).
-
Geometry Optimization: Optimize top conformers using DFT (B3LYP/6-31G* level of theory).
-
GIAO Calculation: Calculate NMR shielding tensors using the GIAO (Gauge-Independent Atomic Orbital) method.
-
Boltzmann Weighting: Average the chemical shifts based on conformer population.
-
Comparison: Calculate the Mean Absolute Error (MAE) between experimental and predicted shifts. The candidate with the lowest MAE (typically < 2.0 ppm for
C) is the correct structure.
Visualization: The Integrated Decision Matrix
Caption: Strategic workflow for escalating structural validation methods based on ambiguity.
Summary & Recommendations
For routine confirmation of derivatives in a drug discovery campaign:
-
Start with 2D NMR: It is the fastest and most cost-effective. Use
N-HMBC if nitrogen alkylation is the specific question—it is often more diagnostic than proton methods [3]. -
Use CASE/DFT as a Referee: If manual interpretation of NOESY is subjective, run a GIAO prediction. If the MAE difference between candidates is >2 ppm, the result is statistically significant.
-
Reserve XRD for "Scaffold Validation": Crystallize one representative member of a new series to validate the core scaffold's geometry. This serves as a "rosetta stone" for the rest of the series which can then be validated by NMR matching.
References
-
FDA/ICH. (1999). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. Link
-
Williamson, R. T., et al. (2014). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Journal of Organic Chemistry. Link
-
Kusy, M., et al. (2019). Identification of N- or O-Alkylation of Aromatic Nitrogen Heterocycles and N-Oxides Using 1H–15N HMBC NMR Spectroscopy. Magnetic Resonance in Chemistry. Link
-
Elyashberg, M., et al. (2015). Computer-assisted methods for molecular structure elucidation: realizing a spectroscopist's dream. Journal of Cheminformatics. Link
Sources
Definitive Guide: Absolute Configuration Determination of Chiral Dioxolanes
Comparative Analysis: X-Ray Crystallography vs. Solution-Phase Alternatives
Executive Summary
In the development of chiral therapeutics—particularly nucleoside analogs and ketoconazole-type antifungals—the 1,3-dioxolane ring is a critical pharmacophore. However, determining the absolute configuration (AC) of these moieties presents a distinct analytical bottleneck. Dioxolanes are frequently oils at room temperature, lack heavy atoms (Z > 10) required for strong anomalous scattering, and exhibit conformational flexibility that complicates NMR analysis.
This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) —the regulatory gold standard—against emerging solution-phase alternatives like Vibrational Circular Dichroism (VCD) . While SC-XRD offers unambiguous structural certainty, its dependence on crystalline solids necessitates specific strategies for oily dioxolanes.
The Analytical Challenge: Why Dioxolanes are Difficult
The determination of absolute configuration relies on detecting a physical response that differs between enantiomers.
-
The "Light Atom" Problem: Most dioxolanes consist solely of C, H, and O. These atoms have negligible anomalous scattering power with standard Molybdenum (Mo) radiation, making the Bijvoet difference (the intensity difference between Friedel pairs
and ) minute. -
The Phase State: Dioxolanes formed as protecting groups or intermediates are often viscous oils, precluding direct X-ray analysis without modification.
The Gold Standard: X-Ray Crystallography (SC-XRD)
Mechanism of Action
SC-XRD determines AC through Resonant Scattering (Anomalous Dispersion) . When X-rays interact with inner-shell electrons of an atom near its absorption edge, the scattering factor becomes complex (
Critical Metrics: Flack vs. Hooft
For light-atom dioxolanes, the choice of refinement parameter is non-negotiable for scientific integrity.
-
Flack Parameter (
): The traditional metric.[1]- : Correct structure.
- : Inverted structure.[1]
-
Limitation: For light atoms (C/H/O), the standard uncertainty (
) is often too high ( ) to be statistically significant using Mo radiation.
-
Hooft Parameter (
): The modern standard for light atoms.-
Uses Bayesian statistics on Bijvoet differences.
-
Recommendation: For non-derivatized dioxolanes, you must report the Hooft parameter. It provides stronger statistical confidence (
) even with weak anomalous signals.
-
Experimental Protocol: The "Heavy Atom" Strategy
Since native dioxolanes are often oils or light-atom solids, the following protocol is the industry standard for forcing crystallization and enhancing anomalous signal.
Step 1: Derivatization (The "Crystalline Handle")
If the dioxolane has a functional handle (e.g., free -OH or -NH), derivatize with a heavy-atom agent to induce crystallization and increase
-
Reagent:p-Bromobenzoic acid or 3-Bromobenzoic acid .
-
Rationale: The Bromine atom (Br) provides a strong anomalous signal even with Mo radiation and typically raises the melting point, converting oil to solid.
Step 2: Co-Crystallization (If no handle exists) If the dioxolane is chemically inert (e.g., fully protected), use a co-crystal chaperone.
-
Agent:1,3,5-Trinitrobenzene or chiral resolving agents like L-Tartaric acid .[2]
-
Mechanism:
-stacking or H-bonding creates a supramolecular lattice that solidifies the oil.
Step 3: Data Collection
-
Radiation Source: Use Copper (Cu-K
, ) rather than Molybdenum. Cu radiation maximizes the anomalous signal ( ) for Oxygen and Carbon, which is critical if no heavy atom is present.
Comparative Analysis: The Alternatives
When crystallization fails, solution-phase methods are the only path forward.
Vibrational Circular Dichroism (VCD)
VCD measures the differential absorption of left and right circularly polarized IR radiation.
-
Pros: Works directly on oils ; no crystals required; non-destructive.
-
Cons: Requires computationally expensive Density Functional Theory (DFT) calculations. You must simulate the spectra of both enantiomers and match them to the experimental data.
-
Verdict: The best alternative for oily dioxolanes.
NMR (Mosher's Method)
Uses chiral derivatizing agents (e.g., MTPA chloride) to create diastereomers.
-
Pros: Accessible instrumentation.[3]
-
Cons: Requires a reactive handle (-OH/-NH2); strictly relative (deductive), not absolute structural proof; often fails if the chiral center is distant from the handle.
Decision Matrix & Workflow
The following diagram illustrates the logical pathway for selecting the correct analytical method based on sample physical properties.
Caption: Workflow for selecting the optimal AC determination method. Green nodes indicate terminal analytical techniques.
Technical Comparison Data
The table below synthesizes performance metrics for validating dioxolane configuration.
| Feature | SC-XRD (Anomalous Dispersion) | VCD (Vibrational CD) | NMR (Mosher's Method) |
| Primary Requirement | Single Crystal (approx.[4][5] 0.1 mm) | Solution (approx. 5-10 mg/mL) | Reactive Handle (-OH, -NH) |
| Sample State | Solid Only | Liquid/Oil or Solid | Liquid/Oil or Solid |
| Certainty Level | Absolute (100%) - Direct imaging | High (>95%) - Model dependent | High (>90%) - Deductive |
| Light Atom Capability | Difficult (Requires Cu source/Hooft) | Excellent (Vibrations are universal) | Excellent |
| Turnaround Time | 24h (if crystal exists) to Weeks | 2-3 Days (includes DFT calc) | 1-2 Days |
| Regulatory Status | Gold Standard (FDA/EMA) | Accepted with validation | Supporting evidence |
| Cost | High (Instrument/Cryo) | Medium (Instrument/Compute) | Low (Standard NMR) |
Detailed Experimental Workflow: X-Ray of an Oily Dioxolane
If your target is an oil, follow this validated pathway to generate X-ray quality crystals.
Phase 1: Heavy Atom Derivatization
-
Reaction: Dissolve dioxolane alcohol (1.0 eq) in DCM. Add p-bromobenzoyl chloride (1.1 eq) and Pyridine (1.5 eq). Stir at 0°C to RT for 4 hours.
-
Workup: Wash with NaHCO3, dry over MgSO4, concentrate.
-
Result: The p-bromobenzoate ester is typically a solid due to increased molecular weight and rigidity.
Phase 2: Crystallization (Vapor Diffusion)
-
Setup: Dissolve 5 mg of the derivative in a minimal amount of "Good Solvent" (e.g., Acetone or THF) in a small inner vial.
-
Diffusion: Place the open inner vial inside a larger jar containing "Poor Solvent" (e.g., Pentane or Hexane). Cap the large jar tightly.
-
Timeline: Allow to stand undisturbed for 24-72 hours. Pentane vapors will diffuse into the acetone, slowly lowering solubility and growing high-quality crystals.
Phase 3: Structure Refinement[5]
-
Collect Data: Use Mo-K
if Br is present; Cu-K if not. -
Solve Structure: Use SHELXT or equivalent.
-
Refine Flack/Hooft:
-
If Flack x = -0.05(8) : The model is correct.
-
If Flack x = 1.04(9) : Invert the structure (swap coordinates).
-
Note: If the standard uncertainty is high (e.g., 0.4), the data is inconclusive. Re-collect with Cu radiation or longer exposure times.
-
Caption: Linear workflow for converting an oily precursor into a definitive X-ray structure.
References
-
Parsons, S., & Flack, H. D. (2004).[6] Precise absolute-structure determination in light-atom crystals. Acta Crystallographica Section A, 60(s1), s61. Link
-
Hooft, R. W. W., Straver, L. H., & Spek, A. L. (2008).[6][7] Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography, 41(1), 96–103.[6][7] Link
-
Stephens, P. J., et al. (2008). Determination of Absolute Configuration of Chiral Molecules using VCD Spectroscopy. Chemical Communications, (36), 4263-4265. Link
-
BenchChem. (2025).[4][5] A Comparative Guide to Validating the Absolute Configuration of Synthesis Products. BenchChem Technical Guides. Link
-
Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118. Link
Sources
- 1. Use of intensity quotients and differences in absolute structure refinement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US6916926B2 - Process for the preparation of (±) 1-3-dioxolanes and the optical resolution thereof - Google Patents [patents.google.com]
- 3. spectroscopyasia.com [spectroscopyasia.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Howard Flack and the Flack Parameter [mdpi.com]
- 7. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
Safety Operating Guide
Personal protective equipment for handling 4,4,5,5-Tetraphenyl-1,3-dioxolane
Operational Safety Guide: 4,4,5,5-Tetraphenyl-1,3-dioxolane
Executive Safety Summary & Risk Assessment
Philosophy of Handling: In the absence of comprehensive toxicological data for specific substituted dioxolanes like 4,4,5,5-Tetraphenyl-1,3-dioxolane, the Precautionary Principle applies. While the bulky tetraphenyl groups likely render this compound a solid with lower volatility than its parent (1,3-dioxolane), the functional dioxolane ring introduces specific chemical risks—primarily acid sensitivity and potential peroxide formation.
Hazard Identification (Inferred & Structural):
-
Physical State: Solid (White to off-white powder/crystalline).
-
Primary Risks:
-
Irritant: Likely causes Skin (H315), Eye (H319), and Respiratory (H335) irritation.[1]
-
Peroxide Formation: The dioxolane ether linkage is susceptible to autoxidation. Long-term storage requires peroxide monitoring.
-
Dust Explosion: Finely divided organic powders pose a deflagration risk if suspended in air.
-
Personal Protective Equipment (PPE) Matrix
This matrix is designed not just for compliance, but for functional protection based on the compound's likely interaction with biological tissues and laboratory materials.
| Body Zone | PPE Requirement | Technical Rationale & Specifications |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+) | Why: Standard safety glasses are insufficient for fine powders. Air currents in fume hoods can aerosolize dust, which can bypass side shields. Goggles provide a seal against particulate entry. |
| Dermal (Hand) | Nitrile Gloves (Min. 0.11mm thickness) | Why: Nitrile offers excellent resistance to solid organic transfer. Protocol: Change immediately if wetted with solvent (e.g., DCM, THF) containing the compound, as the solvent acts as a carrier vehicle through the glove. |
| Respiratory | Engineering Control (Fume Hood) | Why: N95 respirators are a secondary measure. The primary defense against uncharacterized organic dusts is the laminar flow of a certified chemical fume hood. |
| Body | Flame-Resistant Lab Coat (Nomex/Cotton blend) | Why: Dioxolanes are organic fuels. In the event of a flash fire (e.g., solvent ignition), synthetic lab coats (polyester) melt into the skin. Cotton/Nomex chars instead. |
Operational Protocols: Step-by-Step
Protocol A: Receipt, Storage, and Peroxide Management
The dioxolane ring is an ether derivative.[2] While tetraphenyl substitution adds steric bulk, it does not eliminate the risk of radical autoxidation.
-
Date Marking: Upon receipt, mark the container with Date Received and Date Opened .
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) if possible.
-
Testing: Test for peroxides using KI starch paper or quant strips every 6 months.
-
Threshold: If >100 ppm, treat for disposal immediately. Do not attempt to concentrate.
-
Protocol B: Weighing and Transfer (The "Static Risk" Zone)
Solid organics often accumulate static charge, causing powder to "jump" and disperse.
-
Preparation: Place the balance inside the fume hood or use a localized powder containment hood.
-
Static Control: Use an anti-static gun (ionizer) on the spatula and weighing boat before touching the powder.
-
Transfer:
-
Do NOT pour from the stock bottle.
-
DO use a clean, dry spatula.
-
DO use a wide-mouth funnel if transferring to a flask with a ground glass joint (prevents compound from sticking to the grease/joint interface).
-
Protocol C: Solubilization & Reaction Setup
The highest risk of exposure occurs when the solid is dissolved, facilitating skin absorption.
-
Solvent Choice: If using Dichloromethane (DCM) or Tetrahydrofuran (THF), double-glove or use Silver Shield® laminate gloves under nitrile.
-
Addition: Add the solid to the solvent slowly to observe exotherms.
-
Inerting: Purge the reaction vessel with nitrogen/argon before heating. Dioxolanes can hydrolyze in acidic moisture; keeping the system dry is critical for chemical integrity and safety.
Emergency Response & Disposal
Spill Management (Solid)
-
Isolate: Alert nearby personnel.
-
PPE Up: Ensure goggles and gloves are secure.[3]
-
Method: Do NOT use a brush (generates dust).
-
Small Spill: Cover with wet paper towels (dampened with water or PEG-400) to suppress dust, then wipe up.
-
Large Spill: Use a HEPA-filtered vacuum dedicated to hazardous chemicals.
-
Disposal Strategy
-
RCRA Classification: Likely D001 (Ignitable) if mixed with solvents.
-
Segregation: Dispose of in Solid Organic Waste or Non-Halogenated Organic Solvent Waste (if dissolved).
-
Prohibition: Never flush dioxolane derivatives down the drain. They can accumulate in traps and form peroxides or hydrolyze to aldehydes/ketones.
Visualizations
Figure 1: Hierarchy of Controls for Uncharacterized Solids
This diagram illustrates the logical flow of safety barriers, prioritizing engineering over PPE.
Caption: The safety cascade. Note that PPE is the final barrier, not the first. Engineering controls (ventilation) are primary.
Figure 2: Spill Response Decision Tree
A self-validating logic flow for handling accidental releases.
Caption: Decision logic for immediate spill response. Prioritizes respiratory safety (dust settling) before cleanup.
References
-
Occupational Safety and Health Administration (OSHA). (2011). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). United States Department of Labor. [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US). [Link]
-
PubChem. (n.d.). 1,3-Dioxolane Compound Summary (Parent Structure Data). National Library of Medicine. [Link]
-
American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS Committee on Chemical Safety. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
